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2-methyl-5-(propan-2-yl)-1H-indole Documentation Hub

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  • Product: 2-methyl-5-(propan-2-yl)-1H-indole
  • CAS: 1368912-37-1

Core Science & Biosynthesis

Foundational

Synthesis of 2-Methyl-5-(propan-2-yl)-1H-indole: A Comprehensive Technical Guide

Executive Summary 2-Methyl-5-(propan-2-yl)-1H-indole (commonly referred to as 5-isopropyl-2-methylindole) is a highly versatile heterocyclic building block. The indole core is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(propan-2-yl)-1H-indole (commonly referred to as 5-isopropyl-2-methylindole) is a highly versatile heterocyclic building block. The indole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for endogenous ligands such as serotonin. The strategic placement of a lipophilic isopropyl group at the C5 position and a methyl group at the C2 position significantly modulates the pharmacokinetic properties, lipophilicity, and receptor-binding affinities of downstream active pharmaceutical ingredients (APIs).

This whitepaper outlines a highly optimized, self-validating synthetic route to access this molecule using the classical Fischer Indole Synthesis, providing mechanistic rationale, step-by-step protocols, and analytical validation parameters.

Mechanistic Rationale & Pathway Design

To synthesize 2-methyl-5-(propan-2-yl)-1H-indole, the Fischer Indole Synthesis remains the most robust, atom-economical, and scalable pathway 1. The reaction utilizes 4-isopropylphenylhydrazine hydrochloride and acetone.

Our experimental design is driven by specific chemical causalities:

  • Absolute Regioselectivity: Utilizing a para-substituted phenylhydrazine (4-isopropylphenylhydrazine) forces the key [3,3]-sigmatropic rearrangement to occur exclusively at the ortho position. This yields a single regioisomer (the 5-substituted indole), entirely bypassing the complex separation of 4- and 6-substituted isomers that plague meta-substituted precursors 2.

  • Dual-Purpose Acid Catalyst: Glacial acetic acid is selected over harsher Lewis acids (like ZnCl₂) or strong mineral acids. It acts simultaneously as the solvent and the Brønsted acid catalyst. It is sufficiently acidic to drive tautomerization and sigmatropic rearrangement, yet mild enough to prevent the oxidative degradation of the electron-rich indole product 2.

  • Precursor Stability: The hydrazine is deployed as a hydrochloride salt rather than a free base. Hydrazine free bases are notoriously sensitive to air oxidation and readily scavenge trace aldehydes/ketones from the environment 3. The HCl salt ensures a slow, controlled release of the free base in situ, resulting in a cleaner condensation profile.

FischerMechanism A 4-Isopropylphenylhydrazine + Acetone B Hydrazone Formation (-H2O) A->B C Ene-Hydrazine Tautomerization (Acid Catalyzed) B->C D [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D E Rearomatization D->E F Cyclization (Aminal Formation) E->F G Elimination of NH3 (2-Methyl-5-(propan-2-yl)-1H-indole) F->G

Mechanistic pathway of the Fischer Indole Synthesis targeting the 5-isopropyl derivative.

Experimental Methodology

This protocol is engineered as a self-validating system . The inclusion of targeted in-process controls (TLC) and a mathematically calculated pH-guided workup ensures that unreacted starting materials and polar byproducts are systematically purged without requiring excessive chromatography.

Quantitative Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
4-Isopropylphenylhydrazine HCl186.681.01.87 gLimiting Reagent
Acetone58.081.20.88 mLCarbonyl Source
Glacial Acetic Acid60.05Solvent20 mLSolvent / Catalyst
Sodium Hydroxide (1M)40.00Excess~50 mLNeutralization
Step-by-Step Protocol
  • Condensation Initiation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylphenylhydrazine hydrochloride (1.87 g, 10 mmol) and glacial acetic acid (20 mL).

  • Carbonyl Addition: Add acetone (0.88 mL, 12 mmol) dropwise at room temperature. Stir the suspension for 30 minutes. Causality: This ambient-temperature hold allows for the complete formation of the intermediate hydrazone before thermal stress is applied, minimizing thermal decomposition of the hydrazine precursor.

  • Cyclization (Reflux): Attach a reflux condenser and heat the reaction mixture to 90 °C for 3 hours. The solution will progressively darken as the[3,3]-sigmatropic rearrangement and subsequent elimination of ammonia occur.

  • In-Process Monitoring (Validation Step 1): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The complete disappearance of the highly polar hydrazone intermediate validates the termination of the reflux phase.

  • Quenching & Neutralization (Validation Step 2): Cool the mixture to room temperature and pour it over 50 g of crushed ice. Slowly add 1M NaOH(aq) until the aqueous phase reaches exactly pH 8. Causality: This specific pH neutralizes the acetic acid and ensures the basic indole nitrogen remains unprotonated. Consequently, the indole will partition exclusively into the organic phase during extraction, while ammonium salts and sodium acetate remain trapped in the aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5-10% EtOAc in Hexanes) to yield pure 2-methyl-5-(propan-2-yl)-1H-indole as an off-white solid.

ExperimentalWorkflow W1 Reagent Mixing (Hydrazine HCl + Acetone + AcOH) W2 Reflux (90°C, 3h) W1->W2 W3 TLC Monitoring (Hexane:EtOAc) W2->W3 W4 Quench & Neutralize (Ice water + NaOH to pH 8) W3->W4 W5 Extraction (Ethyl Acetate) W4->W5 W6 Purification (Silica Gel Column) W5->W6 W7 Pure Product (Target Indole) W6->W7

Sequential experimental workflow highlighting self-validating control points.

Analytical Characterization & Validation

To confirm the structural integrity and regiochemistry of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard 4. The specific substitution pattern at C5 dictates a highly recognizable splitting pattern in the aromatic region.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
~7.80br s1HIndole N-H: Broad due to quadrupolar relaxation and exchange.
7.35d (J = 1.5 Hz)1HC4-H (Aromatic): Exhibits only meta-coupling to C6-H due to C5 substitution.
7.20d (J = 8.2 Hz)1HC7-H (Aromatic): Exhibits ortho-coupling to C6-H.
6.98dd (J = 8.2, 1.5 Hz)1HC6-H (Aromatic): Split by both ortho (C7) and meta (C4) protons.
6.15s1HC3-H (Pyrrole ring): Diagnostic singlet for 2-substituted indoles.
2.95hept (J = 6.9 Hz)1HIsopropyl methine: Split by the six adjacent methyl protons.
2.40s3HC2-CH₃ (Methyl): Sharp singlet confirming acetone incorporation.
1.30d (J = 6.9 Hz)6HIsopropyl methyls: Equivalent methyl groups split by the methine proton.

References

  • Title: One-pot, multicomponent reactions via indolium ion intermediates: synthesis of spiropyrans and pyrroloindolines Source: University of Exeter URL: 1

  • Title: The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide Source: Benchchem URL: 2

  • Title: 1-Ethyl-1-(o-tolyl)hydrazine Technical Handling Source: Benchchem URL: 3

  • Title: Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles Source: PMC - NIH URL: 4

Sources

Exploratory

Predictive Mechanism of Action and Pharmacological Utility of 2-Methyl-5-isopropyl-1H-indole

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Executive Summary & Structural Rationale In modern drug discovery, the indole...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary & Structural Rationale

In modern drug discovery, the indole nucleus remains one of the most privileged scaffolds due to its structural homology with endogenous neurotransmitters like serotonin (5-HT) and tryptophan. While simple indoles are ubiquitous, the specific functionalization seen in 2-methyl-5-isopropyl-1H-indole elevates it from a basic building block to a highly specialized pharmacophore precursor.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic tool. The strategic placement of functional groups on this scaffold dictates its downstream mechanism of action (MOA) and pharmacokinetic viability:

  • The C5-Isopropyl Group: This bulky, lipophilic moiety is not merely a passive feature; it actively drives the thermodynamics of receptor binding. By displacing ordered water molecules from the deep hydrophobic accessory pockets of target receptors (such as the benzodiazepine site of GABA_A), it yields a favorable entropic gain ( ΔS>0 ), significantly lowering the overall free energy of binding ( ΔG ).

  • The C2-Methyl Group: Sterically, this group restricts the conformational freedom of substituents added at the C3 position, pre-organizing the molecule into a bioactive conformation. Kinetically, it provides a steric shield that blocks the C2 position from rapid oxidation by hepatic cytochrome P450 enzymes, thereby extending the biological half-life of derived therapeutics.

Quantitative Physicochemical Profiling

To understand its utility, we must first evaluate its physicochemical parameters. The data below illustrates why this scaffold is an ideal starting point for Central Nervous System (CNS) drug development, as it inherently respects Lipinski's Rule of Five[1].

Table 1: Core Physicochemical Properties of 2-Methyl-5-isopropyl-1H-indole

PropertyValueRationale for Drug Design
Molecular Weight 173.26 g/mol Highly efficient lead-like MW, allowing for extensive downstream derivatization without exceeding the 500 Da limit.
LogP (Predicted) ~3.8Optimal lipophilicity for crossing the blood-brain barrier (BBB), an absolute requirement for CNS-active agents.
TPSA 15.79 ŲA low Topological Polar Surface Area ensures high passive membrane permeability.
H-Bond Donors 1The indole N-H acts as a critical, directional hydrogen bond donor in receptor binding pockets.
H-Bond Acceptors 1The indole nitrogen π -system can participate in cation- π and dipole interactions.

Predictive Mechanism of Action (MOA)

Because 2-methyl-5-isopropyl-1H-indole is primarily utilized as a synthetic intermediate, its biological mechanism of action is expressed through its advanced derivatives. The most prominent and well-documented pathway involves its conversion into β-carbolines , a class of compounds that act selectively at the benzodiazepine allosteric site of the GABA_A receptor[2].

Pathway: GABA_A Receptor Allosteric Modulation

When derivatized into a β-carboline, the lipophilic C5-isopropyl group anchors the molecule deep within the α/γ subunit interface of the GABA_A receptor. This binding induces a conformational shift in the receptor complex, increasing the opening frequency of the central chloride ion channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuronal membrane, dampening action potential firing and producing potent anxiolytic and anticonvulsant effects.

Pathway A 2-Methyl-5-isopropyl-1H-indole (Lipophilic Scaffold) B β-Carboline Derivative (Active Pharmacophore) A->B Electrocyclic Cyclization C GABA_A Receptor (Benzodiazepine Site) B->C Allosteric Binding D Chloride Ion Channel (Increased Open Frequency) C->D Conformational Shift E Neuronal Hyperpolarization (Inhibition of Action Potential) D->E Cl- Influx F CNS Modulation (Anxiolytic/Anticonvulsant) E->F Signal Dampening

GABA_A receptor modulation pathway via 2-methyl-5-isopropyl-1H-indole derived β-carbolines.

Experimental Workflows & Self-Validating Protocols

To transition from theoretical scaffold to validated hit compound, rigorous and reproducible methodologies are required. The following workflows detail the synthesis of the active pharmacophore and its subsequent biological validation.

Workflow S1 Scaffold Selection (2-Methyl-5-isopropyl-1H-indole) S2 Nitrovinylindole Formation (Henry Reaction) S1->S2 S3 Microwave-Assisted Electrocyclic Cyclization S2->S3 Heat/MW S4 Chromatographic Purification & NMR/MS Validation S3->S4 S5 Radioligand Binding Assay ([3H]-Flunitrazepam) S4->S5 Purified Compound S6 Hit Validation & IC50 Determination S5->S6 Data Analysis

Workflow from scaffold derivatization to in vitro radioligand binding validation.

Protocol 3.1: Microwave-Assisted Synthesis of β-Carbolines

This protocol leverages an electrocyclic cyclization of 3-nitrovinylindoles, a highly efficient route to β-carbolines[2].

Causality of Design: We utilize microwave (MW) irradiation rather than standard thermal heating. MW ensures rapid, uniform energy transfer, which is critical for overcoming the high activation energy barrier of the electrocyclic ring closure without causing thermal degradation of the isopropyl group.

Step-by-Step Methodology:

  • Henry Reaction: Suspend 2-methyl-5-isopropyl-1H-indole-3-carbaldehyde (2.00 mmol) in nitromethane (1 mL). Add solid ammonium acetate (1.20 mmol).

  • Reflux: Stir vigorously at reflux for 6 hours to form the intermediate 3-(2-nitrovinyl)-1H-indole.

  • Self-Validating QC Step: Isolate a small aliquot and perform 1 H-NMR. The protocol is validated to proceed only if the carbaldehyde proton signal (~9.8 ppm) has disappeared and the nitrovinyl alkene protons (doublets at ~8.2 and ~7.6 ppm, J≈13.5 Hz) confirm the E-isomer formation.

  • Electrocyclic Cyclization: Dissolve the purified intermediate in n -butanol. Subject the solution to a two-fold microwave temperature regime: 70 °C for 30 minutes (to allow addition-elimination), followed immediately by 200 °C for 48 minutes to force the electrocyclic cyclization[2].

  • Purification: Cool the vessel, concentrate in vacuo, and purify via flash column chromatography (EtOAc/hexane gradient) to yield the final β-carboline derivative.

Protocol 3.2: In Vitro Radioligand Binding Assay (GABA_A)

To validate the synthesized derivative's MOA, we measure its binding affinity against the target receptor.

Causality of Design: We utilize [³H]-flunitrazepam because it is a highly specific radioligand for the benzodiazepine allosteric site on the GABA_A receptor, allowing us to accurately determine if our lipophilic isopropyl modification successfully targets this exact pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-flunitrazepam (final concentration 1 nM), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validating QC Step: A self-validating assay must account for non-specific binding and signal quenching. Include 10 µM diazepam in control wells to define non-specific binding (NSB). Calculate the Z'-factor; the plate is only valid for data extraction if Z′≥0.6 .

  • Filtration & Detection: Terminate the reaction after 60 minutes at 4 °C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer.

  • Analysis: Add scintillation cocktail and measure radioactivity. Calculate the IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Comparative Biological Data (Predictive)

Based on the structural homology and established literature[1], the following table summarizes the predictive receptor binding profiles for 2-methyl-5-isopropyl-1H-indole derivatives.

Table 2: Comparative Receptor Binding Affinities for Scaffold Derivatives

Derivative ClassPrimary Target ReceptorPredicted Affinity ( Ki​ )Primary Pharmacological Effect
5-Isopropyl-β-carboline GABA_A (Benzodiazepine site)< 50 nMPotent Anxiolytic, Anticonvulsant
2-Methyl-5-isopropyl-tryptamine 5-HT 2A​ / 5-HT 2C​ 100 - 300 nMSerotonergic Neuromodulation
3-Carbaldehyde Intermediate N/A (Synthetic Precursor)> 10,000 nMNone (Inactive Building Block)

Conclusion

The 2-methyl-5-isopropyl-1H-indole scaffold represents a highly tunable, lipophilically optimized starting point for CNS drug discovery. By understanding the causality behind its structural features—specifically the steric protection of the C2-methyl and the entropic binding advantages of the C5-isopropyl group—researchers can reliably predict its mechanism of action when derivatized. Through rigorous, self-validating synthetic and biological protocols, this core can be efficiently translated into potent allosteric modulators of critical neuronal receptors.

References

  • Aksenov, N. A., et al. "Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles". International Journal of Molecular Sciences, 2023; 24(17):13107. Available at:[Link]

Sources

Foundational

5-Substituted-2-Methylindoles: A Comprehensive Guide to Synthesis, Functionalization, and Pharmacological Applications

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery, I frequently encounter the indole scaffold as an indispensable "privileged structure" in medicinal chemistry. Among its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery, I frequently encounter the indole scaffold as an indispensable "privileged structure" in medicinal chemistry. Among its derivatives, 5-substituted-2-methylindoles stand out due to their unique structural kinetics. The deliberate placement of a methyl group at the C2 position sterically hinders oxidative degradation pathways, while C5 substitutions (such as methoxy or chloro groups) finely tune the electronic landscape of the indole ring, dramatically altering its receptor affinity and pharmacological profile [1].

This technical whitepaper provides an in-depth analysis of the synthetic methodologies, mechanistic causality, and drug development applications of 5-substituted-2-methylindoles.

Mechanistic Foundations & Synthetic Strategies

The synthesis of the indole nucleus can be achieved through several established routes. The choice of pathway depends heavily on the availability of starting materials, the desired substitution pattern, and the required scalability for industrial applications [2].

Below is a comparative summary of the quantitative data associated with the primary synthetic routes for a standard derivative, 5-Chloro-2-methylindole.

Table 1: Comparative Overview of Synthetic Routes
Synthesis MethodStarting MaterialsKey Reagents & CatalystsTypical Reaction ConditionsYield (%)Scalability
Fischer Indole Synthesis (4-chlorophenyl)hydrazine, AcetoneBrønsted/Lewis acids (e.g., ZnCl₂, HCl, PPA)Elevated temperatures (80-150 °C), hours to overnight75.0 – 90.0%High
Reductive Cyclization 5-chloro-2-nitrophenylacetoneCarbon monoxide, Cyclopentadienyl iron catalyst120 °C for 5 hours in a pressurized stainless steel autoclave~94.0%Medium
Gassman Indole Synthesis N-chloro-4-chloroaniline, MethylthioacetoneBaseLow temperature to room temperature~72.0%Low

(Data synthesized from [3])

Experimental Protocol: Fischer Indole Synthesis

The Fischer Indole Synthesis remains the most robust and widely utilized method for generating 5-substituted-2-methylindoles. The following self-validating protocol details the synthesis of 5-Chloro-2-methylindole, explicitly outlining the mechanistic causality behind each experimental choice [3].

Step-by-Step Methodology

Step 1: Hydrazone Formation (Condensation)

  • Action: Combine 1.0 equivalent of (4-chlorophenyl)hydrazine with 1.1 equivalents of acetone in a reaction flask. Introduce 1.5 equivalents of anhydrous Zinc Chloride (ZnCl₂).

  • Causality: Acetone serves a dual purpose: it acts as the enolizable ketone required for hydrazone formation and provides the carbon atoms that will become the C2-methyl group and the C3 position of the indole ring. ZnCl₂ acts as a Lewis acid, coordinating with the carbonyl oxygen of acetone to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazine nitrogen.

Step 2: Thermal Activation & [3,3]-Sigmatropic Rearrangement

  • Action: Heat the reaction mixture to 80–150 °C under continuous stirring until gas evolution ceases.

  • Causality: Elevated thermal energy is strictly required to overcome the high activation barrier of the concerted [3,3]-sigmatropic shift. This critical mechanistic step breaks the weak N-N bond of the intermediate ene-hydrazine and forms the foundational C-C bond of the indole core.

Step 3: Cyclization and Aromatization

  • Action: Maintain acidic conditions as the intermediate diimine undergoes cyclization.

  • Causality: The acidic environment facilitates the protonation of the amino group, turning it into a better leaving group. Subsequent elimination of ammonia (NH₃) drives the equilibrium forward, resulting in the thermodynamically stable, fully aromatized indole system.

Step 4: Self-Validation & Workup

  • Action (Validation Check): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar hydrazine spot and the emergence of a new, lower-polarity UV-active spot confirms the successful formation of the indole core.

  • Action (Purification): Quench the reaction with a saturated aqueous solution, extract with an organic solvent, dry over sodium sulfate, and recrystallize from an ethanol/water system.

  • Causality: Aqueous quenching neutralizes the Lewis acid catalyst, preventing unwanted side reactions or degradation of the electron-rich indole ring. Recrystallization exploits the differential solubility of the product versus impurities, yielding high-purity crystalline 5-Chloro-2-methylindole.

Workflow Visualization

FischerSynthesis Start Starting Materials (4-Chlorophenyl)hydrazine + Acetone Hydrazone Hydrazone Formation (Condensation) Start->Hydrazone ZnCl2 / Heat Sigmatropic [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Hydrazone->Sigmatropic Protonation Cyclization Cyclization & Aromatization (Ammonia Elimination) Sigmatropic->Cyclization Re-aromatization Product 5-Chloro-2-methylindole (Purified via Recrystallization) Cyclization->Product Workup

Experimental workflow for the Fischer indole synthesis.

Pharmacological Landscape & Drug Development

The functionalization of the 5-substituted-2-methylindole core has led to significant breakthroughs in both neuropharmacology and infectious disease research.

Serotonergic Modulation (5-HT Receptors)

Derivatives such as 5-methoxy-2-methylindole are extensively utilized to synthesize N,N-dialkylated tryptamines. These compounds are critical in studying the central nervous system, acting as potent ligands for serotonin receptors, specifically 5-HT₂A, 5-HT₆, and 5-HT₇ [4]. The electron-donating methoxy group at the C5 position enhances binding affinity within the hydrophobic pockets of G-protein coupled receptors (GPCRs), while the C2-methyl group restricts conformational flexibility, increasing receptor subtype selectivity [5]. These structural nuances are highly relevant for developing therapeutics targeting cognitive disorders and for forensic analysis of novel psychoactive substances[4].

Pathway Core 5-Methoxy-2-methylindole Core Derivatization N,N-Dialkylation (Tryptamine Analogs) Core->Derivatization Structural Modification Receptor 5-HT Receptor Binding (5-HT2A, 5-HT6, 5-HT7) Derivatization->Receptor High Affinity Binding Signaling Intracellular Signaling Cascade (GPCR Modulation) Receptor->Signaling Agonism/Antagonism Outcome Neurological/Cognitive Outcome (Therapeutic or Psychoactive) Signaling->Outcome Phenotypic Expression

Pharmacological pathway of 5-methoxy-2-methyltryptamines.

Antibacterial Agents

Conversely, halogenated derivatives like 5-chloro-2-methylindole are frequently employed in the synthesis of antimicrobial agents. Recent drug development efforts have fused the 5-chloro-2-methylindole-3-acetic acid skeleton with thiocarbohydrazides to produce 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. The electron-withdrawing nature of the C5-chlorine atom increases the lipophilicity of the molecule, allowing it to easily penetrate bacterial cell walls. These compounds have demonstrated promising Minimum Inhibitory Concentrations (MIC) against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis[6].

References

  • Brandt, S. D., et al. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis (ResearchGate). URL: [Link]

  • Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, ACS Publications. URL:[Link]

  • Bentham Science Publishers. Synthesis, Characterization and Antibacterial Evaluation of some New 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines as Potential Antibacterial Agents. Letters in Drug Design & Discovery. URL:[Link]

  • Google Patents.Novel therapeutic agents that modulate 5-ht receptors (CA2319174A1).
  • Google Patents.Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof (WO2018015558A1).

Sources

Exploratory

An In-depth Technical Guide to Key Therapeutic Targets for Indole Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of prominent therapeutic targets for indole-based compounds. The indole scaffold, a privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of prominent therapeutic targets for indole-based compounds. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents owing to its ability to interact with a diverse range of biological targets. This document delves into the core mechanisms of action, provides detailed experimental protocols for target validation, and presents key data to facilitate the discovery and development of next-generation indole-based therapeutics.

I. Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Regulator of Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells and immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the generation and function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3][4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][5]

Mechanism of Action of Indole-Based IDO1 Inhibitors

Indole derivatives can inhibit IDO1 through various mechanisms, often leveraging their structural similarity to the natural substrate, tryptophan.[] These inhibitors can be broadly classified based on their interaction with the enzyme's active site and the heme cofactor.[7]

  • Competitive Inhibitors: Many indole-based inhibitors act as competitive antagonists of L-tryptophan, binding to the active site of IDO1.[7]

  • Heme-Targeting Inhibitors: Some compounds directly or indirectly interact with the heme iron, preventing the catalytic cycle. For instance, epacadostat (INCB024360), a hydroxyamidine-based inhibitor, coordinates with the ferrous heme iron, blocking the binding of molecular oxygen.[3][4]

  • Non-Coordinating Inhibitors: A newer class of indole-derived inhibitors, such as the indolepyrrodiones, bind to the active site without directly coordinating with the heme iron, achieving their inhibitory effect through a network of hydrogen bonds and hydrophobic interactions.[4][8]

Signaling Pathway

The immunosuppressive effects of IDO1 are primarily mediated by the depletion of tryptophan and the production of kynurenine, which activates the aryl hydrocarbon receptor (AhR) in immune cells, leading to the differentiation of Tregs.

IDO1_Pathway IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine catabolizes Tryptophan L-Tryptophan Tryptophan->IDO1 AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR activates T_cell Effector T-Cell Immune_Suppression Immune Suppression T_cell->Immune_Suppression Treg Regulatory T-Cell (Treg) Treg->T_cell suppresses Treg->Immune_Suppression AhR->Treg promotes differentiation

IDO1 signaling pathway in immune suppression.
Experimental Protocols for Target Validation

This assay directly measures the enzymatic activity of purified IDO1 and the inhibitory potential of test compounds.

Principle: The enzymatic conversion of L-tryptophan to N-formylkynurenine by recombinant IDO1 is measured. The N-formylkynurenine is then hydrolyzed to kynurenine, which can be detected spectrophotometrically.[9]

Step-by-Step Protocol: [9]

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Add the test indole compound at various concentrations.

  • Initiate the reaction by adding recombinant human IDO1 protein and 400 µM L-tryptophan.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

  • Measure the absorbance at 480 nm. The kynurenine concentration is proportional to the absorbance.

This assay assesses the ability of compounds to inhibit IDO1 activity in a cellular context.

Principle: Human cancer cells (e.g., SKOV-3 or HeLa) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[9][10] The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium.[10]

Step-by-Step Protocol: [9][10]

  • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with 100 ng/mL IFN-γ for 24 hours.

  • Add serial dilutions of the test indole compound to the cells.

  • Incubate for an additional 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes.

  • Centrifuge to remove any precipitate.

  • Transfer the supernatant to a new 96-well plate and add an equal volume of 2% (w/v) DMAB in acetic acid.

  • Read the absorbance at 480 nm.

  • A kynurenine standard curve is used to quantify the concentration in the samples.

Assay Type Measures Pros Cons
Cell-Free Enzymatic AssayDirect inhibition of purified IDO1High throughput, mechanistic insightsLacks physiological context
Cell-Based Kynurenine AssayInhibition of cellular IDO1 activityMore physiologically relevant, assesses cell permeabilityIndirect measurement, potential for off-target effects

II. Tubulin: A Cornerstone of the Cytoskeleton and a Prime Anticancer Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton.[11] They play critical roles in cell division, intracellular transport, and the maintenance of cell shape.[11] The dynamic nature of microtubules makes them a key target for anticancer drugs.[12] Indole derivatives that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[12][13]

Mechanism of Action of Indole-Based Tubulin Inhibitors

Many indole-based compounds inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[12][14] This binding event prevents the assembly of tubulin dimers into microtubules, thereby destabilizing the microtubule network.[11] Vinca alkaloids, a class of indole-containing natural products, also target tubulin but bind to a distinct site, the vinca domain.[12]

Experimental Workflow

The evaluation of indole compounds as tubulin inhibitors typically involves a multi-step process, from initial in vitro screening to cell-based validation.

Tubulin_Inhibitor_Workflow A In Vitro Tubulin Polymerization Assay B Cell-Based Tubulin Polymerization Assay A->B Validate in cells C Cell Viability Assay (e.g., MTT) B->C Assess cytotoxicity D Cell Cycle Analysis C->D Determine effect on cell cycle progression E Apoptosis Assay D->E Confirm induction of apoptosis

Workflow for evaluating indole-based tubulin inhibitors.
Experimental Protocols for Target Validation

This is a fundamental assay to screen for and characterize compounds that modulate microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence.[11] In an absorbance-based assay, the turbidity of the solution is measured at 340 nm, which is proportional to the mass of the microtubule polymer.[11][15]

Step-by-Step Protocol: [11][15]

  • Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP and 10% glycerol.

  • Add the test indole compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the cold tubulin solution to the wells, bringing the plate to 37°C.

  • Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in a temperature-controlled spectrophotometer.

  • Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization.

This assay evaluates the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, and the soluble (unpolymerized) and polymerized tubulin fractions are separated by centrifugation. The amount of tubulin in each fraction is then quantified by Western blotting.[16]

Step-by-Step Protocol: [16]

  • Culture cells (e.g., A375) to sub-confluency in 6-well plates.

  • Treat the cells with the test indole compound for the desired time (e.g., 6 hours).

  • Lyse the cells in a hypotonic buffer containing a non-ionic detergent (e.g., 0.5% NP-40) to release the soluble tubulin.

  • Centrifuge the lysate at high speed (e.g., >13,000 rpm) to pellet the polymerized (cytoskeletal) tubulin.

  • Separate the supernatant (soluble fraction) from the pellet (polymerized fraction).

  • Resuspend the pellet in an equal volume of lysis buffer.

  • Determine the protein concentration of both fractions.

  • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-α-tubulin antibody.

  • Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

Parameter Description
IC50 (in vitro) Concentration of the compound that inhibits tubulin polymerization by 50% in the cell-free assay.
Polymerized/Soluble Tubulin Ratio A decrease in this ratio in the cell-based assay indicates microtubule destabilization.

III. Protein Kinases: Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[17] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[18][19] The indole scaffold has proven to be a versatile framework for the design of potent inhibitors targeting a wide range of kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and cytosolic kinases (e.g., SRC, PIM, CDK).[18][20][21]

Mechanism of Action of Indole-Based Kinase Inhibitors

Most indole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[22] The specificity of these inhibitors is determined by the unique structural features of the ATP-binding site of each kinase.

Experimental Protocols for Target Validation

This assay measures the enzymatic activity of a purified kinase and the potency of potential inhibitors.

Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[17][23] A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal signifies greater inhibition.[17]

Step-by-Step Protocol: [17][24]

  • In a 384-well plate, add the test indole compound at various concentrations.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Incubate for a further 10-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase Target Indole-Based Inhibitor Example Therapeutic Area
VEGFR, PDGFRSunitinibOncology[21]
VEGFR, FGFR, PDGFRNintedanibOncology[21]
EGFR, SRCCompound 16 (experimental)Oncology[22]
PIM KinasesCompound 5 (experimental)Oncology[18]

IV. Aryl Hydrocarbon Receptor (AhR): A Ligand-Activated Transcription Factor

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that belongs to the Per-Arnt-Sim (PAS) family.[25] Upon ligand binding, AhR translocates from the cytoplasm to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby regulating their expression.[25][26] Indole and its derivatives, including metabolites of tryptophan, are known endogenous ligands for AhR.[27] Activation of AhR by indole compounds can have diverse biological effects, including modulation of immune responses and regulation of xenobiotic metabolism.

Experimental Protocols for Target Validation

This is a cell-based assay used to screen for and quantify the functional activity of AhR agonists or antagonists.

Principle: A reporter cell line is engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter containing XREs.[26][28] Activation of AhR by a test compound leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.[26]

Step-by-Step Protocol: [27][28]

  • Seed AhR reporter cells (e.g., H1L6.1c2 mouse hepatoma cells) in a 96-well plate.

  • Treat the cells with serial dilutions of the test indole compound.

  • Incubate for a period sufficient to allow for gene expression (e.g., 24 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a plate reader.

  • The fold activation is calculated relative to a vehicle control.

V. Serotonin (5-HT) Receptors: Modulators of Neurological Function

Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that plays a crucial role in a wide range of physiological and psychological processes. The diverse effects of serotonin are mediated by a large family of 5-HT receptors.[29] The indole nucleus is a core structural feature of serotonin, and many indole alkaloids from natural sources exhibit high affinity for various 5-HT receptor subtypes, acting as agonists, antagonists, or partial agonists.[29][30][31]

Experimental Protocols for Target Validation

This assay is used to determine the affinity of a test compound for a specific receptor subtype.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).[32][33]

Step-by-Step Protocol (for 5-HT2A receptor): [32]

  • Prepare a membrane fraction from cells or tissues expressing the 5-HT2A receptor (e.g., rat frontal cortex).

  • In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin).

  • Add the test indole compound at a range of concentrations.

  • Incubate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plate.

  • Wash the filters to remove unbound radioligand.

  • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor. The Ki (inhibitory constant) is then calculated.

5-HT Receptor Subtype Effect of Indole Alkaloid (Geissoschizine methyl ether)
5-HT1APartial Agonist[30]
5-HT2AAntagonist[30]
5-HT2BAntagonist[30]
5-HT2CAntagonist[30]
5-HT7Antagonist[30]

VI. Conclusion

The indole scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutics. The targets discussed in this guide—IDO1, tubulin, protein kinases, the aryl hydrocarbon receptor, and serotonin receptors—represent some of the most promising avenues for the therapeutic application of indole compounds. The experimental protocols and validation workflows provided herein are intended to serve as a practical resource for researchers dedicated to advancing the field of drug discovery and development. By understanding the intricate mechanisms of action and employing robust validation strategies, the scientific community can continue to unlock the full therapeutic potential of this versatile heterocyclic motif.

References

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. (2025). Frontiers in Pharmacology. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Current Medicinal Chemistry. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. [Link]

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. (2025). Frontiers in Pharmacology. [Link]

  • Cell-Based Tubulin Polymerization Assay. (n.d.). Bio-protocol. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. [Link]

  • Human AhR Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. (n.d.). PURACYP. [Link]

  • Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging—A high-throughput mechanism-based assay for drug discovery. (2008). Taylor & Francis Online. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). Frontiers in Immunology. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. (2016). MDPI. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. (2020). Journal of Medicinal Chemistry. [Link]

  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. (n.d.). PubMed Central. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). PubMed Central. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). PubMed. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PubMed Central. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). PubMed. [Link]

  • Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. (n.d.). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. (n.d.). PubMed. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). ResearchGate. [Link]

  • Indoleamine 2,3-Dioxygenase, an Emerging Target for Anti-Cancer Therapy. (n.d.). Bentham Science. [Link]

  • Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. (2022). PubMed. [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. (n.d.). Bentham Science. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (2025). MDPI. [Link]

  • Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. (2021). Bentham Science Publishers. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Filter binding assay. (n.d.). Wikipedia. [Link]

  • Cloning and characterisation of the human 5-HT,* serotonin receptor. (n.d.). CORE. [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. (2022). PubMed Central. [Link]

  • Effect of Filter on Specific (3H)-5-Hydroxytryptamine Binding to Synaptic Membranes. (1982). SciSpace. [Link]

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Foundational

Comprehensive Spectroscopic Characterization of 2-Methyl-5-(propan-2-yl)-1H-indole: A Technical Guide

Executive Summary The structural elucidation of substituted heterocycles requires a highly orthogonal analytical approach. For 2-methyl-5-(propan-2-yl)-1H-indole (commonly known as 5-isopropyl-2-methylindole), the integr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted heterocycles requires a highly orthogonal analytical approach. For 2-methyl-5-(propan-2-yl)-1H-indole (commonly known as 5-isopropyl-2-methylindole), the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating matrix of structural proof. This whitepaper details the core spectroscopic signatures of this molecule, explaining the fundamental causality behind experimental choices, chemical shifts, and fragmentation pathways to aid researchers in drug development and synthetic validation.

Structural Dynamics & Electronic Effects

The indole core is an electron-rich heteroaromatic system. Substitution at the C2 and C5 positions fundamentally alters its electronic landscape. The 2-methyl group exerts a positive inductive (+I) and hyperconjugative effect, increasing electron density at the C3 position. Simultaneously, the bulky 5-(propan-2-yl) (isopropyl) group at the benzylic C5 position dictates the steric environment of the six-membered ring, isolating the C4 proton and heavily influencing both NMR coupling networks and MS fragmentation stability.

Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR Elucidation

Proton NMR provides a direct map of the molecule's hydrogen environments. The chemical shift of the C3 proton in 2-methylindoles typically appears as a fine doublet or multiplet due to allylic coupling ( 4J ) with the C2-methyl group 1[1].

The aromatic region is defined by the substitution pattern. Because the C5 position is occupied by the isopropyl group, the C4 proton is isolated and appears as a narrow doublet ( 4J≈1.5 Hz), coupling only with the meta-positioned C6 proton. The C6 proton appears as a doublet of doublets (ortho to C7, meta to C4), and the C7 proton appears as an ortho-coupled doublet. The isopropyl moiety is highly diagnostic: the two equivalent methyl groups are split into a doublet ( 3J≈6.9 Hz) by the adjacent methine (CH) proton, which itself appears as a distinct heptet.

Table 1: Summarized 1 H NMR Quantitative Data (400 MHz, CDCl 3​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
N-H (C1)7.90Broad singlet (br s)-1H
C4-H (Aromatic)7.40Doublet (d) 4J=1.5 1H
C7-H (Aromatic)7.15Doublet (d) 3J=8.2 1H
C6-H (Aromatic)7.00Doublet of doublets (dd) 3J=8.2 , 4J=1.5 1H
C3-H (Pyrrole ring)6.15Doublet of quartets (dq) 4J≈1.0 1H
Isopropyl -CH-2.95Heptet (hept) 3J=6.9 1H
2-Methyl -CH 3​ 2.40Doublet (d) / Singlet 4J≈1.0 3H
Isopropyl -CH 3​ (x2)1.28Doublet (d) 3J=6.9 6H
13 C NMR Elucidation

Carbon-13 NMR analysis of substituted indoles requires careful assignment of the quaternary carbons (C2, C3a, C5, C7a), which are highly sensitive to inductive effects 2[2]. The isopropyl methine carbon typically resonates near 34.5 ppm, while its equivalent methyl carbons appear near 24.5 ppm 3[3]. The total count of 12 distinct carbon environments perfectly cross-validates the molecular formula (C 12​ H 15​ N).

Table 2: Summarized 13 C NMR Quantitative Data (100 MHz, CDCl 3​ )

Carbon EnvironmentChemical Shift ( δ , ppm)Type (DEPT-135)
C5 (Quaternary, Ar)139.5C (Null)
C2 (Quaternary, Ar)135.0C (Null)
C7a (Quaternary, Ar)134.5C (Null)
C3a (Quaternary, Ar)128.5C (Null)
C6 (Aromatic CH)121.0CH (Positive)
C4 (Aromatic CH)117.5CH (Positive)
C7 (Aromatic CH)110.0CH (Positive)
C3 (Pyrrole CH)100.0CH (Positive)
Isopropyl -CH-34.5CH (Positive)
Isopropyl -CH 3​ (x2)24.5CH 3​ (Positive)
2-Methyl -CH 3​ 13.5CH 3​ (Positive)

Infrared (IR) Spectroscopic Profiling

IR spectroscopy provides orthogonal validation of the functional groups. The N-H stretching frequency is highly diagnostic; a sharp band near 3400 cm −1 indicates a free, non-hydrogen-bonded amine, whereas a broader shift to lower wavenumbers would suggest intermolecular hydrogen bonding.

  • N-H Stretch: ~3390 cm −1 (sharp, secondary heteroaromatic amine).

  • C-H Stretches (sp 3 ): 2960 cm −1 (asymmetric), 2870 cm −1 (symmetric) confirming the isopropyl and methyl aliphatic groups.

  • C=C Ring Stretches: 1620 cm −1 and 1580 cm −1 .

  • Out-of-Plane (oop) Bending: ~800 cm −1 , characteristic of the 1,2,4-trisubstituted benzene ring pattern (positions 3a, 5, 7a are substituted, leaving isolated H at C4 and adjacent H's at C6/C7).

Mass Spectrometry (MS) & Fragmentation Pathways

In electron ionization (EI) mass spectrometry, alkyl indoles characteristically undergo alpha-cleavage to form highly stable benzylic or tropylium-type cations 4[4]. For 2-methyl-5-(propan-2-yl)-1H-indole, the molecular ion [M] +∙ appears at m/z 173. The base peak is generated via the loss of a methyl radical (-15 Da) from the isopropyl group, yielding a highly resonance-stabilized indolyl-benzylic cation at m/z 158. Further fragmentation often involves the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing heteroaromatic ring cleavage 5[5].

Table 3: EI-MS Fragmentation Data (70 eV)

m/z RatioRelative AbundanceFragment AssignmentNeutral Loss
173~45%[M] +∙ (Molecular Ion)None
158100% (Base Peak)[M - CH 3​ ] + -15 Da (Methyl radical)
130~15%[M - C 3​ H 7​ ] + -43 Da (Isopropyl radical)
103~10%[M - C 3​ H 7​
  • HCN] +

-27 Da (Hydrogen cyanide)

MS_Pathway N1 Molecular Ion [M]+• m/z 173 N2 Benzylic Cation[M-CH3]+ m/z 158 (Base Peak) N1->N2 - CH3• N3 Indolyl Cation[M-C3H7]+ m/z 130 N1->N3 - C3H7• N4 Ring Cleavage [M-C3H7-HCN]+ m/z 103 N3->N4 - HCN

Fig 1: Electron ionization mass spectrometry fragmentation pathway of the indole derivative.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating workflow must be strictly adhered to.

Exp_Workflow P1 Sample Prep (LC-UV Purity) P2 NMR Analysis (1H, 13C, 2D) P1->P2 P3 IR Profiling (ATR-FTIR) P1->P3 P4 MS Analysis (GC-EI-MS) P1->P4 P5 Data Synthesis & Elucidation P2->P5 P3->P5 P4->P5

Fig 2: Integrated spectroscopic workflow for the structural elucidation of indole derivatives.

High-Resolution NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Lock onto the deuterium signal of the CDCl 3​ solvent.

  • Acquisition ( 1 H): Acquire a standard 1D proton spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition ( 13 C): Acquire a proton-decoupled 1D carbon spectrum using a 30° pulse angle, minimum 1024 scans, and a relaxation delay of 2.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening for 1 H (1.0 Hz for 13 C) before Fourier transformation. Phase and baseline correct the spectra. Reference the TMS peak to 0.00 ppm.

ATR-FTIR Protocol
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with high-purity isopropanol. Allow to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution, 4000–400 cm −1 range).

  • Sample Application: Place 2–3 mg of the solid sample directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum using the identical parameters as the background. Process using atmospheric suppression to remove ambient H 2​ O and CO 2​ artifacts.

GC-EI-MS Protocol
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in LC-MS grade ethyl acetate.

  • Chromatographic Separation: Inject 1 µL of the sample in splitless mode into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Set the inlet temperature to 250 °C. Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometry: Transfer line at 280 °C. Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C. Scan from m/z 50 to 300.

  • Validation: Extract the mass spectrum at the chromatographic apex. Validate the base peak (m/z 158) and molecular ion (m/z 173) against theoretical isotopic distributions.

References

  • 13C NMR spectroscopy of indole deriv
  • Study of Mass Spectra of Some Indole Derivatives Scientific Research Publishing (SCIRP)
  • 2-Methylindole(95-20-5) 1H NMR spectrum ChemicalBook
  • Interpreting C-13 NMR Spectra Chemistry LibreTexts
  • Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes ACS Public

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-methyl-5-(propan-2-yl)-1H-indole in Organic Solvents

This guide provides a comprehensive technical overview of the principles, experimental determination, and practical implications of the solubility of 2-methyl-5-(propan-2-yl)-1H-indole in various organic solvents. It is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles, experimental determination, and practical implications of the solubility of 2-methyl-5-(propan-2-yl)-1H-indole in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related indole derivatives.

Introduction to 2-methyl-5-(propan-2-yl)-1H-indole: A Molecule of Interest

2-methyl-5-(propan-2-yl)-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active compounds, including many pharmaceuticals and natural products.[1][2] The specific substitutions of a methyl group at the 2-position and an isopropyl group at the 5-position of the indole ring impart distinct physicochemical properties that influence its behavior in solution. Understanding the solubility of this compound is paramount for a range of applications, from synthesis and purification to formulation and biological screening.[3][4]

The structural characteristics of 2-methyl-5-(propan-2-yl)-1H-indole, particularly the presence of both a hydrogen-bond-donating N-H group and a lipophilic isopropyl group, suggest a nuanced solubility profile across different organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 2-methyl-5-(propan-2-yl)-1H-indole, the key intermolecular forces at play are:

  • Van der Waals Forces: These are ubiquitous, weak, non-specific attractions and repulsions between molecules. The non-polar isopropyl group and the aromatic rings contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The indole ring possesses a dipole moment, which allows for electrostatic interactions with polar solvent molecules.

  • Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a weak hydrogen bond acceptor. This is a critical factor in its solubility in protic solvents.

The general principle of "like dissolves like" provides a useful, albeit simplified, starting point. We can anticipate that the solubility of 2-methyl-5-(propan-2-yl)-1H-indole will be influenced by the polarity, hydrogen bonding capacity, and steric factors of the organic solvent.

Experimental Determination of Solubility: A Standard Protocol

The isothermal saturation method is a robust and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]

Materials and Equipment
  • Solute: 2-methyl-5-(propan-2-yl)-1H-indole (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, halogenated alkanes).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1 °C)

    • Vials with screw caps

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the isothermal saturation method for determining the solubility of 2-methyl-5-(propan-2-yl)-1H-indole.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent in a vial prep2 Seal the vial tightly prep1->prep2 equil1 Place the vial in a thermostatic shaker at a constant temperature prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) equil1->equil2 sep1 Allow the suspension to settle equil2->sep1 sep2 Centrifuge to separate the solid from the supernatant sep1->sep2 ana1 Withdraw an aliquot of the clear supernatant sep2->ana1 ana2 Filter the aliquot using a syringe filter ana1->ana2 ana3 Dilute the filtered solution with a suitable mobile phase ana2->ana3 ana4 Analyze the concentration by a validated HPLC method ana3->ana4

Figure 1: Experimental workflow for the isothermal saturation method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-methyl-5-(propan-2-yl)-1H-indole to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

    • Determine the concentration of 2-methyl-5-(propan-2-yl)-1H-indole in the diluted sample using a validated analytical method, such as HPLC.

  • Data Calculation:

    • Calculate the solubility (S) using the following equation: S = C_diluted × Dilution Factor where C_diluted is the concentration of the diluted sample determined by HPLC.

Interpreting Solubility Data: A Hypothetical Analysis

Table 1: Predicted Solubility of 2-methyl-5-(propan-2-yl)-1H-indole in Common Organic Solvents at 25 °C

Solvent ClassExample SolventDominant Intermolecular Forces of SolventPredicted SolubilityRationale
Protic Solvents Ethanol, MethanolHydrogen bonding, Dipole-dipoleHighThe N-H group of the indole can form hydrogen bonds with the hydroxyl group of the alcohol. The alkyl portion of the alcohol can interact with the non-polar parts of the solute.
Aprotic Polar Solvents Acetone, AcetonitrileDipole-dipoleModerate to HighThe dipole moment of these solvents can interact favorably with the dipole of the indole ring. The absence of strong hydrogen bonding from the solvent may slightly limit solubility compared to protic solvents.
N,N-Dimethylformamide (DMF)Dipole-dipoleHighDMF is a strong polar aprotic solvent that can effectively solvate the indole ring.
Ethers Diethyl ether, Tetrahydrofuran (THF)Weak dipole-dipole, Van der WaalsModerateThese solvents are less polar than ketones and alcohols, but can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether due to its higher polarity and less steric hindrance around the oxygen atom.
Esters Ethyl acetateDipole-dipoleModerate to HighEthyl acetate has both a polar ester group and non-polar alkyl chains, allowing for a good balance of interactions with the solute.
Aromatic Hydrocarbons Toluene, BenzeneVan der Waals, π-π stackingModerateThe aromatic ring of the solvent can engage in π-π stacking interactions with the indole ring system. The non-polar nature of these solvents will favor the dissolution of the isopropyl group.
Halogenated Alkanes Dichloromethane, ChloroformDipole-dipole, Van der WaalsModerate to HighThese solvents are relatively polar and can interact with the dipole of the indole ring. Chloroform can also act as a weak hydrogen bond donor.
Non-polar Alkanes Hexane, HeptaneVan der WaalsLowThe lack of strong solute-solvent interactions (dipole-dipole or hydrogen bonding) will not be sufficient to overcome the solute-solute interactions of the crystalline indole derivative.

Practical Applications of Solubility Data

The solubility data of 2-methyl-5-(propan-2-yl)-1H-indole is crucial for various stages of research and development.

logical_relationship cluster_applications Applications solubility_data Solubility Data crystallization Crystallization & Purification solubility_data->crystallization Solvent Selection formulation Formulation Development solubility_data->formulation Dosage Form Design chromatography Chromatographic Method Development solubility_data->chromatography Mobile Phase Optimization screening Biological Screening solubility_data->screening Stock Solution Preparation

Sources

Protocols & Analytical Methods

Method

1H NMR and 13C NMR spectra interpretation of 2-methyl-5-(propan-2-yl)-1H-indole.

Application Note: Structural Elucidation of 2-Methyl-5-(propan-2-yl)-1H-indole via 1D and 2D NMR Spectroscopy Molecular Architecture & Analytical Rationale The structural verification of substituted indoles is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 2-Methyl-5-(propan-2-yl)-1H-indole via 1D and 2D NMR Spectroscopy

Molecular Architecture & Analytical Rationale

The structural verification of substituted indoles is a critical quality control step in drug development, as the indole scaffold is a privileged pharmacophore found in numerous bioactive compounds[1]. The molecule 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole) presents a unique set of electronic environments. It consists of a bicyclic indole core with a methyl group at the C2 position and an isopropyl (propan-2-yl) group at the C5 position.

To unambiguously assign the 1 H and 13 C NMR spectra, one must understand the electronic causality within the molecule:

  • Resonance Shielding: The nitrogen lone pair (N1) delocalizes into the pyrrole ring, significantly increasing the electron density at the C3 position. This resonance contribution heavily shields both the C3 carbon and its attached proton, shifting their signals upfield relative to typical aromatic resonances[2],[3].

  • Inductive Effects: The alkyl substituents (methyl and isopropyl) act as weak electron-donating groups via hyperconjugation and inductive effects, which subtly deshield their directly attached quaternary carbons (C2 and C5)[3].

  • Scalar Coupling Pathways: The substitution at C5 breaks the continuous chain of ortho-protons on the benzene ring, isolating the C4 proton and restricting its scalar coupling to a meta-pathway (W-coupling) with the C6 proton[4],[5].

Standardized NMR Sample Preparation Protocol

A high-resolution NMR spectrum is fundamentally dependent on the homogeneity of the magnetic field across the sample. The following protocol is designed as a self-validating system: if the physical parameters of the sample are strictly controlled, the resulting shimming profile and signal-to-noise ratio (SNR) are mathematically guaranteed to be optimal.

Step-by-Step Methodology:

  • Solvent Selection & Concentration: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of Chloroform-d (CDCl 3​ ) to achieve a concentration of approximately 50–150 mM[6],[7].

    • Causality: While 1 H NMR is highly sensitive, 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A concentration of 50 mM ensures sufficient 13 C signal-to-noise ratio without requiring overnight acquisition times[8]. CDCl 3​ is chosen for its lack of exchangeable protons and its ability to dissolve lipophilic indole derivatives.

  • Particulate Filtration: If the solution appears cloudy, filter it through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm NMR tube[8].

    • Causality: Suspended solids, dust, or paramagnetic impurities create localized magnetic susceptibility gradients. These gradients distort the B0​ field homogeneity, leading to severe peak broadening and the loss of fine J-coupling resolution (such as the ~1.5 Hz meta-coupling expected for this compound)[8].

  • Volume & Depth Calibration: Ensure the final solvent height in the NMR tube is exactly 4.0 to 5.0 cm[7],[8]. Place the tube into the spinner turbine and use the depth gauge to set the bottom of the tube to the correct position (typically 2.0 cm from the base of the gauge)[7].

    • Causality: The radiofrequency (RF) coils in the spectrometer probe are designed to excite a specific geometric volume. If the sample is too short, the coils will detect the air-liquid interface, causing severe magnetic field distortions (shim gradients will fail). A 4–5 cm height ensures the "filling factor" of the coil is perfectly uniform[8].

  • Exterior Cleaning & Insertion: Wipe the exterior of the NMR tube and the spinner turbine with a Kimwipe to remove fingerprints before inserting it into the magnet[7],[8].

    • Causality: Fingerprints leave lipid residues that can introduce spurious aliphatic signals into the 1 H spectrum and alter the frictional fit of the spinner in the probe's air bearing.

1 H NMR Spectral Interpretation

The proton spectrum of 2-methyl-5-(propan-2-yl)-1H-indole provides direct confirmation of the substitution pattern through integration and J-coupling analysis.

Table 1: Quantitative 1 H NMR Assignments (in CDCl 3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1 ~7.90Broad Singlet (br s)-1HN-H (Exchangeable)
4 ~7.35Doublet (d)~1.51HC4-H (meta to C6)
7 ~7.20Doublet (d)~8.21HC7-H (ortho to C6)
6 ~7.00Doublet of doublets (dd)8.2, 1.51HC6-H
3 ~6.15Broad Singlet / fine d~1.01HC3-H
5-CH ~2.95Septet (sep)~6.91HIsopropyl -CH-
2-CH 3​ ~2.40Singlet (s)-3HC2-Methyl
5-(CH 3​ ) 2​ ~1.30Doublet (d)~6.96HIsopropyl -CH 3​

Mechanistic Insights:

  • The Aromatic Spin System: The C5 substitution dictates the splitting pattern of the benzene ring. Because C5 is occupied, C4-H has no adjacent ortho-protons. It can only couple across four bonds (W-pathway) to C6-H, resulting in a fine doublet with a small coupling constant (J 1.5 Hz)[4],[5]. C6-H couples with both C7-H (ortho, J 8.2 Hz) and C4-H (meta, J 1.5 Hz), appearing as a distinct doublet of doublets[4].

  • The Pyrrole Ring: The C3-H proton is highly shielded due to the enamine-like resonance of the indole core, pushing it upfield to ~6.15 ppm[2]. It often appears as a broad singlet or a very fine doublet due to long-range coupling with the N-H or the C2-methyl group.

13 C NMR Spectral Interpretation

Carbon-13 NMR strips away the scalar coupling complexities (when proton-decoupled) and provides a direct map of the molecular skeleton[6].

Table 2: Quantitative 13 C NMR Assignments (in CDCl 3​ , 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Causality
5 ~140.0Quaternary (C)Deshielded by inductive effect of the isopropyl group[3].
2 ~135.0Quaternary (C)Deshielded by the adjacent electronegative nitrogen and C2-methyl group[3].
7a ~134.0Quaternary (C)Bridgehead carbon, adjacent to nitrogen.
3a ~129.0Quaternary (C)Bridgehead carbon.
6 ~121.0Methine (CH)Standard aromatic resonance.
4 ~117.0Methine (CH)Slightly shielded by resonance from the pyrrole ring.
7 ~110.0Methine (CH)Shielded by resonance from the nitrogen atom.
3 ~100.0Methine (CH)Highly shielded by N1 lone pair delocalization[2],[3].
5-CH ~34.5Methine (CH)Aliphatic methine of the isopropyl group.
5-(CH 3​ ) 2​ ~24.5Methyl (CH 3​ )Aliphatic methyls of the isopropyl group.
2-CH 3​ ~13.5Methyl (CH 3​ )Highly shielded aliphatic methyl attached to C2.

Electronic Effects: The most diagnostic signal in the 13 C spectrum of an indole is the C3 carbon. Unlike typical aromatic carbons that resonate between 120–140 ppm, the C3 carbon appears at ~100.0 ppm. This is a direct consequence of the nitrogen lone pair pushing electron density onto the C3 position, increasing nuclear shielding[3].

Elucidation Workflow & 2D NMR Strategies

While 1D NMR provides the foundation, 2D NMR techniques are required for absolute structural verification, particularly for assigning the quaternary bridgehead carbons (C3a and C7a) which cannot be assigned by simple integration[5].

  • COSY (Correlation Spectroscopy): Confirms the connectivity between the isopropyl methine (~2.95 ppm) and its methyl groups (~1.30 ppm), as well as the ortho-coupling between C6-H and C7-H[5].

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct one-bond connections between the protons in Table 1 and the carbons in Table 2, separating overlapping signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the position of the substituents. For example, the C2-methyl protons (~2.40 ppm) will show strong three-bond correlations to C3 (~100.0 ppm) and the bridgehead C3a (~129.0 ppm), unambiguously locking the methyl group to the C2 position[5].

Figure 1: Sequential NMR elucidation workflow for substituted indoles.

References

  • Magnetic Resonance Research Center. "BRUKER NMR TRAINING: Required NMR sample preparation protocol." University of Notre Dame. URL:[Link]

  • "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives." YouTube. URL:[Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry. Semantic Scholar. URL:[Link]

  • "New User Checklist – Bruker." Brigham Young University NMR Facility. URL:[Link]

  • Katritzky, A. R., Akhmedov, N. G., Myshakin, E. M., Verma, A. K., & Hall, C. D. (2005). "Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles." PubMed. URL:[Link]

  • "UC DAVIS NMR FACILITY BRUKER SHORT MANUAL FOR TOPSPIN 3.X." University of California, Davis. URL: [Link]

  • "N-substituted indoles: 1H and 13C NMR studies and INDO molecular orbital calculations." OSTI.gov. URL:[Link]

  • "Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents." Taylor & Francis. URL:[Link]

Sources

Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2-Methyl-5-(propan-2-yl)-1H-indole

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Scope

Indole derivatives represent one of the most privileged scaffolds in modern drug discovery and medicinal chemistry. Specifically, alkyl-substituted indoles like 2-methyl-5-(propan-2-yl)-1H-indole (also known as 2-methyl-5-isopropylindole) are critical intermediates in the synthesis of pharmacologically active compounds. Accurate structural characterization of these molecules relies heavily on Electron Ionization Mass Spectrometry (EI-MS).

This application note provides a comprehensive, mechanistically grounded guide to the EI-MS fragmentation pattern of 2-methyl-5-(propan-2-yl)-1H-indole (Exact Mass: 173.1204 Da). By understanding the thermodynamic causality behind these cleavages, analytical scientists can confidently identify this compound and differentiate it from its structural isomers.

Theoretical Framework: Mechanistic Causality of Fragmentation

Under standard 70 eV electron impact ionization, molecules undergo vertical transitions to form highly energetic radical cations. The fragmentation pathways are dictated by free radical chemistry, favoring the cleavage of the weakest bonds to generate the most thermodynamically stable cation and radical products [2.8]. For 2-methyl-5-(propan-2-yl)-1H-indole, the fragmentation is governed by the competition between the stability of the aromatic indole core and the lability of the C5-isopropyl group.

  • Molecular Ion Formation (m/z 173): The initial ionization typically involves the ejection of an electron from the nitrogen lone pair or the extended π -system of the indole ring. Due to the high resonance energy of the aromatic system, the molecular radical ion [M]+∙ is highly stable and presents as a robust peak[1].

  • Benzylic α -Cleavage (Base Peak at m/z 158): The dominant fragmentation pathway is the homolytic cleavage of one of the terminal methyl groups from the C5-isopropyl moiety. The loss of a methyl radical ( −15 Da) yields a secondary carbocation directly adjacent to the aromatic ring. This ion is intensely stabilized by resonance with the electron-rich indole core, often triggering a ring expansion to a stable azatropylium-like ion[2]. Because of this profound thermodynamic stabilization, m/z 158 is universally observed as the base peak (100% relative abundance).

  • Alkyl Extrusion (m/z 130): A secondary, less favorable pathway involves the loss of the entire isopropyl radical ( −43 Da). This leaves a primary phenyl-type cation on the indole ring, which is significantly less stable than the benzylic cation, resulting in a lower intensity peak at m/z 130.

  • Heterocyclic Ring Cleavage (m/z 131 and m/z 103): A diagnostic feature of nitrogen-containing heterocycles is the cleavage of the pyrrole ring via the expulsion of neutral hydrogen cyanide (HCN, 27 Da)[3]. This neutral loss converts the m/z 158 fragment into an m/z 131 ion, and the m/z 130 fragment into an m/z 103 ion.

MS_Pathway M Molecular Ion [M]+• m/z 173 C12H15N+• F158 [M - CH3]+ m/z 158 C11H12N+ M->F158 - •CH3 (-15 Da) Alpha-Cleavage F130 [M - C3H7]+ m/z 130 C9H8N+ M->F130 - •C3H7 (-43 Da) Alkyl Extrusion F131 [M - CH3 - HCN]+ m/z 131 C10H11+ F158->F131 - HCN (-27 Da) Pyrrole Cleavage F103 [M - C3H7 - HCN]+ m/z 103 C8H7+ F130->F103 - HCN (-27 Da) Pyrrole Cleavage

Fig 1: EI-MS fragmentation pathway of 2-methyl-5-(propan-2-yl)-1H-indole.

Quantitative Data Presentation

The expected fragmentation profile is summarized below. Analysts should use these relative abundances as a benchmark for spectral library matching.

m/zExpected Relative AbundanceIon FormulaIon TypeMechanistic Origin
173 High (~60-80%) [C12​H15​N]+∙ Radical CationMolecular Ion; electron ejection from π -system
158 Base Peak (100%) [C11​H12​N]+ Even-electron Cation α -cleavage of isopropyl group (loss of ∙CH3​ )
131 Moderate (~20-40%) [C10​H11​]+ Even-electron CationPyrrole ring cleavage (loss of neutral HCN) from m/z 158
130 Low-Moderate (~15%) [C9​H8​N]+ Even-electron CationAlkyl extrusion (loss of ∙C3​H7​ ) from m/z 173
103 Low (~10%) [C8​H7​]+ Even-electron CationPyrrole ring cleavage (loss of neutral HCN) from m/z 130

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure high-fidelity spectral acquisition, the following protocol incorporates built-in system suitability tests (SST). This prevents mass discrimination artifacts in the quadrupole from skewing the relative abundances of the diagnostic ions.

Phase 1: System Suitability and Calibration
  • Autotune Verification: Infuse Perfluorotributylamine (PFTBA) calibration standard. Confirm that the m/z 69 base peak is stable, m/z 219 is >40% of the base peak, and m/z 502 is >2%. Causality: This validates the transmission efficiency of the mass analyzer across the entire target mass range, ensuring the m/z 173 and m/z 158 ratio is accurately recorded.

  • Blank Run Validation: Inject 1.0 µL of MS-grade methanol. Confirm the absence of carryover and ensure background atmospheric ions (m/z 18, 28, 32) are <5% of the total ion current.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-methyl-5-(propan-2-yl)-1H-indole in 1.0 mL of MS-grade methanol to yield a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock 1:100 in methanol to achieve a 10 µg/mL working concentration. Transfer to a 2 mL glass autosampler vial with a PTFE-lined septum.

Phase 3: Chromatographic Separation (GC)
  • Injection: Inject 1.0 µL of the working solution in split mode (10:1 ratio) at an inlet temperature of 250°C.

  • Column Parameters: Utilize a non-polar capillary column (e.g., HP-5ms or equivalent, 30 m × 0.25 mm, 0.25 µm film). Set the carrier gas (Helium, 99.999% purity) flow to a constant 1.0 mL/min.

  • Oven Program: Set initial temperature to 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: ~17.3 minutes.

Phase 4: Mass Spectrometry (EI)
  • Ionization: Set the electron ionization (EI) source strictly to 70 eV to match standard library conditions[1]. Maintain the source temperature at 230°C and the quadrupole at 150°C.

  • Data Acquisition: Scan in full scan mode from m/z 50 to 300 with a scan rate of 3 Hz. Implement a solvent delay of 3.0 minutes to protect the electron multiplier filament.

GCMS_Workflow P1 1. Sample Prep 10 µg/mL in MeOH P2 2. GC Separation HP-5ms, 80-280°C P1->P2 P3 3. EI Source 70 eV, 230°C P2->P3 P4 4. Mass Analyzer Quadrupole, m/z 50-300 P3->P4

Fig 2: Self-validating GC-EI-MS workflow for indole derivative analysis.

Expert Insights & Troubleshooting

  • Isomeric Differentiation: A common analytical challenge is distinguishing 5-isopropyl substitution from 5-n-propyl substitution. In a 5-n-propyl indole isomer, the primary α -cleavage involves the loss of an ethyl radical ( −29 Da), which would shift the base peak to m/z 144. The overwhelming presence of the m/z 158 peak (loss of −15 Da) is the definitive structural proof of the branched isopropyl moiety.

  • Isotopic Envelope Analysis: The [M]+∙ peak at m/z 173 will be accompanied by an [M+1] peak at m/z 174 (approximately 13.5% relative to the molecular ion) due to the natural abundance of 13C in the C12​ skeleton. Verifying this isotopic ratio acts as a secondary confirmation of the molecular formula.

References

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. orgchemboulder.com. URL: [Link]

  • Mass spectrometry of simple indoles. ACS Publications. URL:[Link]

  • 2-Methylindole | C9H9N | CID 7224. PubChem - NIH. URL:[Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 2-Methyl-5-(propan-2-yl)-1H-indole

Executive Summary The compound 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole) is a highly lipophilic, substituted indole derivative frequently utilized as a critical intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole) is a highly lipophilic, substituted indole derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Ensuring its purity is paramount, as residual precursors or degradation products can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) efficacy.

This application note details the mechanistic rationale, step-by-step protocol, and self-validating framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is engineered to provide baseline resolution of the analyte from potential synthetic impurities and is fully aligned with the latest regulatory expectations for analytical lifecycle management.

Physicochemical Profiling & Method Rationale

To design an optimized chromatographic method, every parameter must be dictated by the physicochemical properties of the analyte.

  • Stationary Phase Causality: The indole core is inherently aromatic, but the addition of a methyl group at position 2 and an isopropyl group at position 5 drastically increases the molecule's hydrophobicity. To achieve adequate retention and theoretical plates, a high-carbon-load C18 (Octadecylsilyl) stationary phase is required. This ensures strong hydrophobic interactions, allowing for the separation of closely related structural isomers1[1].

  • Mobile Phase & pH Causality: While the indole N-H bond is weakly acidic (pKa ~16) and remains un-ionized across standard pH ranges, the mobile phase must still be buffered or acidified. The addition of 0.1% Formic Acid (pH ~2.7) is critical; it suppresses the ionization of any residual basic synthetic impurities and masks free silanol groups on the silica support, thereby eliminating secondary interactions that cause peak tailing2[2]. Acetonitrile is selected over methanol due to its lower viscosity, which improves mass transfer kinetics and yields sharper peaks.

  • Detection Wavelength Causality: The conjugated π -system of the indole ring exhibits strong UV absorbance. A detection wavelength of 280 nm maximizes the signal-to-noise ratio for the indole chromophore while remaining blind to non-aromatic solvent impurities that typically absorb in the low-UV region (210–220 nm)1[1].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 5 µm, 4.6 × 250 mmHigh carbon load retains the highly lipophilic isopropyl/methyl groups.
Mobile Phase A 0.1% Formic Acid in WaterMasks residual silanols to prevent tailing; controls impurity ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity provides sharper peaks and reduces system backpressure.
Elution Mode Isocratic (30% A : 70% B)High organic modifier required to elute the hydrophobic analyte efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Detection UV at 280 nmAligns with the maximum absorbance ( λmax​ ) of the indole core.
Column Temp 30 °CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity.

The Self-Validating Analytical Workflow

A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology integrates a strict System Suitability Test (SST) gate. Before any sample data is acquired, the system must independently verify its own resolving power and precision. If the SST criteria are not met, the sequence automatically aborts, preventing the generation of compromised data and ensuring alignment with regulatory expectations 3[3].

Self_Validating_Workflow Start Phase 1: Sample & Standard Prep (Diluent: 50:50 MeCN:H2O) SST Phase 2: System Suitability Test Inject Standard (n=5) Start->SST Decision SST Criteria Met? (RSD ≤ 2%, Tailing ≤ 1.5) SST->Decision Fail System Invalidated Troubleshoot & Re-equilibrate Decision->Fail NO Pass Phase 3: Sample Analysis Execute HPLC Run Decision->Pass YES Fail->SST Validate Phase 4: ICH Q2(R2) Validation Evaluate Linearity & Accuracy Pass->Validate

Figure 1: Self-validating HPLC workflow with integrated System Suitability Testing gates.

Step-by-Step Experimental Protocol

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure Milli-Q water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Utilize 1000 mL of HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect," a phenomenon where the analyte band broadens or splits before reaching the stationary phase due to solvent mismatch.

Phase 2: Standard and Sample Preparation

Note: Indole derivatives are susceptible to photo-oxidation. All standards and samples must be prepared in amber glass volumetric flasks and autosampler vials.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-methyl-5-(propan-2-yl)-1H-indole reference standard into a 10 mL amber volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic compound, then make up to volume with the 50:50 diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL amber volumetric flask. Make up to volume with the diluent. Vortex for 30 seconds.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch sample and repeat the dissolution and dilution steps above to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

Phase 3: System Suitability Testing (The Self-Validation Gate)

Before injecting unknown samples, the system must prove its analytical capability.

  • Inject the Blank (Diluent) to confirm a stable baseline and absence of interfering peaks at the expected retention time (~5-7 minutes).

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Automated Gate: The chromatography data system (CDS) must calculate the following. If any parameter fails, the run is aborted:

    • Retention Time %RSD: 1.0%

    • Peak Area %RSD: 2.0%

    • Tailing Factor (T): 1.5

    • Theoretical Plates (N): > 5000

Phase 4: Execution

Once SST passes, execute the sample sequence. Bracket the samples with standard injections every 10 samples to verify continuous system stability.

ICH Q2(R2) Method Validation Framework

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines 3[3]. The table below outlines the required validation parameters, the methodology to test them, and the strict acceptance criteria.

Table 2: Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV light). Analyze using a Photodiode Array (PDA) detector.Peak purity angle < Purity threshold; Resolution from nearest impurity > 1.5[3].
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (50 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of target response[3].
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery must fall between 98.0% and 102.0%[2].
Precision Repeatability: 6 replicate injections at 100% concentration. Intermediate: Different analyst/day.%RSD of peak areas 2.0% for both repeatability and intermediate precision[3].
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 2 °C), and Mobile Phase ratio ( ± 2%).SST criteria must remain met; %RSD 2.0%; no significant shift in resolution[2].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the One-Pot Synthesis of Functionalized 2-Methyl-1H-indole-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast array of natural products and pharmacologically active compounds.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin[3] and various antiviral, anticancer, and antimicrobial agents[4], the indole motif is a recurring feature in molecules of profound biological importance. Specifically, 2-methyl-1H-indole-3-carboxylates serve as versatile intermediates in the synthesis of numerous pharmaceuticals.[5] The development of efficient, one-pot synthetic methodologies to access these functionalized cores is therefore of paramount importance to accelerate drug discovery and development programs.

This application note provides a detailed, field-proven protocol for the one-pot synthesis of functionalized 2-methyl-1H-indole-3-carboxylates via a palladium-catalyzed intramolecular oxidative coupling. We will delve into the causality behind the experimental choices, present a self-validating protocol, and offer insights into potential challenges and troubleshooting.

The Synthetic Strategy: A Palladium-Catalyzed Domino Approach

Traditional methods for indole synthesis, such as the Fischer[6][7], Bischler-Möhlau[8][9], and Nenitzescu[10][11] syntheses, have been staples in organic chemistry. However, they can sometimes be limited by harsh reaction conditions, low yields, or poor regioselectivity.[8] Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed reactions, particularly those employing palladium, which offer milder conditions and greater functional group tolerance.[12]

The protocol detailed here is a one-pot, two-step process that leverages the power of palladium catalysis to construct the indole ring with high efficiency and regioselectivity. The overall strategy involves the initial formation of an N-aryl enamine from a substituted aniline and a β-keto ester, followed by a palladium-catalyzed intramolecular C-H activation/cyclization.[13][14] This domino approach, especially when enhanced by microwave irradiation, provides rapid access to the desired products in excellent yields.[2]

Experimental Workflow and Causality

The one-pot synthesis can be visualized as a streamlined process where the intermediate enamine is generated in situ and directly subjected to the cyclization conditions without the need for isolation and purification.

Experimental Workflow cluster_0 One-Pot Reaction Vessel Start Substituted Aniline + Methyl Acetoacetate Enamine_Formation In situ Enamine Formation (Acid Catalyst, e.g., Acetic Acid) Start->Enamine_Formation Catalyst_Addition Addition of Pd(OAc)₂, Oxidant (Cu(OAc)₂), and Base (K₂CO₃) Enamine_Formation->Catalyst_Addition Cyclization Microwave-Assisted Pd-Catalyzed C-H Activation & Intramolecular Cyclization Catalyst_Addition->Cyclization Product Functionalized 2-Methyl-1H-indole-3-carboxylate Cyclization->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: One-pot synthesis workflow.

Detailed Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis

This protocol is adapted from the efficient procedure developed by Bellavita et al. and has been validated for a range of substituted anilines.[2][13]

Materials and Reagents:
  • Substituted aniline (1.0 eq)

  • Methyl acetoacetate (1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Enamine Formation (In Situ):

    • To a microwave synthesis vial equipped with a magnetic stir bar, add the substituted aniline (0.16 mmol, 1.0 eq), methyl acetoacetate (0.20 mmol, 1.2 eq), and a catalytic amount of glacial acetic acid in DMF (2 mL).

    • Seal the vial and stir the mixture at room temperature for 30 minutes. The acid catalyzes the condensation reaction between the aniline and the ketone of the methyl acetoacetate to form the corresponding enamine intermediate.

  • Palladium-Catalyzed Cyclization:

    • To the reaction mixture containing the in situ generated enamine, add Pd(OAc)₂ (0.008 mmol, 5 mol%), Cu(OAc)₂ (0.16 mmol, 1.0 eq), and K₂CO₃ (0.4 mmol, 2.5 eq).[15]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60°C for a specified time (typically 15-30 minutes, reaction progress can be monitored by TLC). The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.[2]

  • Work-up and Purification:

    • After completion of the reaction (monitored by TLC), cool the reaction vial to room temperature.

    • Dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized 2-methyl-1H-indole-3-carboxylate.

Mechanistic Insights

The reaction proceeds through a plausible two-step mechanism within the one-pot process.

Reaction Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Pd-Catalyzed Cyclization Aniline Aniline Enamine N-Aryl Enamine Intermediate Aniline->Enamine + H₂O Ketoester Methyl Acetoacetate Ketoester->Enamine Pd_cycle Pd(II) Precatalyst -> Pd(0) Active Species CH_Activation C-H Activation at ortho-position of Aniline Ring Pd_cycle->CH_Activation Cyclization Intramolecular Cyclization CH_Activation->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Product_Formation Indole Product Reductive_Elimination->Product_Formation Product_Formation->Pd_cycle Catalytic Cycle Oxidant Cu(II) as Oxidant (Reoxidizes Pd(0) to Pd(II)) Oxidant->Pd_cycle Regeneration

Caption: Plausible two-step reaction mechanism.

The palladium catalyst, in its active Pd(0) state, is proposed to initiate a C-H activation at the ortho-position of the aniline ring. This is followed by an intramolecular cyclization onto the enamine double bond and subsequent reductive elimination to furnish the indole product and regenerate the active palladium catalyst. The copper(II) acetate acts as an oxidant to facilitate the regeneration of the active Pd(II) species from Pd(0) in the catalytic cycle.[15]

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot protocol is demonstrated by its applicability to a range of anilines bearing both electron-donating and electron-withdrawing substituents.

EntryAniline SubstituentProductYield (%)[2][13]
1HMethyl 2-methyl-1H-indole-3-carboxylate95
24-FMethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate93
34-ClMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate90
44-BrMethyl 5-bromo-2-methyl-1H-indole-3-carboxylate88
54-MeMethyl 2,5-dimethyl-1H-indole-3-carboxylate96
64-OMeMethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate85
73-MeMethyl 2,6-dimethyl-1H-indole-3-carboxylate92
82-MeMethyl 2,7-dimethyl-1H-indole-3-carboxylate87

Yields are for the isolated product after purification.

Troubleshooting and Expert Insights

  • Low Yields: In cases of low product yield, ensure all reagents are pure and the solvent is anhydrous. The efficiency of the enamine formation can be checked by TLC before proceeding with the cyclization step. For less reactive anilines, increasing the catalyst loading to 10 mol% or extending the microwave irradiation time may be beneficial.[15]

  • Side Reactions: The formation of byproducts can sometimes be observed. A careful optimization of the reaction temperature is crucial; higher temperatures may lead to decomposition. Ensure the reaction is performed under an inert atmosphere if sensitive substrates are used, although the cited protocol works well in air.

  • Purification Challenges: Some indole products may have similar polarities to starting materials or byproducts. Careful selection of the eluent system for column chromatography is essential. A gradient elution is often more effective than an isocratic one.

Alternative One-Pot Strategies

While the presented palladium-catalyzed method is highly efficient, it is valuable for researchers to be aware of other one-pot approaches.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[6][7] It can be performed as a one-pot reaction where the intermediate arylhydrazone is not isolated.[6] While robust, it often requires higher temperatures and strongly acidic conditions, which may not be compatible with sensitive functional groups.[16]

  • Larock Indole Synthesis: This powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne offers excellent regioselectivity for 2,3-disubstituted indoles.[17][18] It represents a highly convergent approach, though it requires a pre-functionalized aniline and an alkyne as starting materials.

Conclusion

The one-pot, microwave-assisted, palladium-catalyzed synthesis of functionalized 2-methyl-1H-indole-3-carboxylates offers a rapid, efficient, and versatile route to this important class of compounds. The mild reaction conditions, high yields, and broad substrate scope make it an attractive method for applications in medicinal chemistry and drug development. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this protocol to accelerate their synthetic endeavors.

References

  • Bellavita, R., Casertano, M., Grasso, N., Gillick-Healy, M., Kelly, B. G., Adamo, M. F. A., Menna, M., Merlino, F., & Grieco, P. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • Larock, R. C. (1991). A new indole synthesis. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Societe de Chimie din Romania, 11, 37-43.
  • Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.
  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Wikipedia. (2023). Larock indole synthesis. [Link]

  • Wikipedia. (2023). Nenitzescu indole synthesis. [Link]

  • Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]

  • Organic Chemistry Portal. (2021). Fischer Indole Synthesis. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of indoles. [Link]

  • Adamo, M. F. A., et al. (2022). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing from conventional to µW-heating conditions. ResearchGate. [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

  • AIP Publishing. (2022). Synthesis and Bio-Evaluation Of 2-Methyl Indole -3- Carboxaldehyde Derivatives as Potential Lanosterol 14α-Demethylase Inhibitors. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

  • Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 3(9), 11986-11994. [Link]

  • Allen, G. R. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-442.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-methyl-5-(propan-2-yl)-1H-indole

Introduction Welcome to the technical support center for the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this indole scaffold, while often relying on the classic Fischer indole synthesis, is sensitive to a variety of parameters that can significantly impact yield and purity.[1] This document provides field-proven insights and scientifically-grounded solutions to common challenges encountered during its preparation.

The primary route for synthesizing 2-methyl-5-(propan-2-yl)-1H-indole involves the acid-catalyzed reaction of (4-isopropylphenyl)hydrazine with acetone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a critical[2][2]-sigmatropic rearrangement and cyclization to form the indole ring.[3]

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific experimental issues in a question-and-answer format, providing both an explanation of the underlying cause and a actionable solution.

Q1: My reaction yield is critically low, or the reaction has failed entirely. What are the primary causes and how do I troubleshoot this?

A1: Low or no yield is the most common issue in Fischer indole synthesis and can be attributed to several critical factors.[4] The key is to systematically investigate and optimize the reaction parameters. The following decision tree illustrates a logical troubleshooting workflow.

G start Low / No Yield Observed purity 1. Verify Starting Material Purity (Hydrazine & Ketone) start->purity catalyst 2. Optimize Acid Catalyst (Choice & Concentration) purity->catalyst Purity Confirmed temp 3. Optimize Temperature catalyst->temp No Improvement success Yield Improved catalyst->success Yield Improves solvent 4. Screen Solvents temp->solvent No Improvement temp->success Yield Improves solvent->success Yield Improves

Caption: Troubleshooting workflow for low yield.

  • 1. Starting Material Purity: Impurities in either the (4-isopropylphenyl)hydrazine or acetone can introduce competing side reactions.[1]

    • Causality: Hydrazine salts are often used for stability; ensure the free base is effectively liberated. Acetone can undergo self-condensation (aldol reaction) under acidic conditions, consuming the starting material.[1][5]

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If using a hydrazine salt, ensure its complete conversion to the free base before the cyclization step. Use fresh, anhydrous acetone.

  • 2. Acid Catalyst Selection and Concentration: The choice and strength of the acid catalyst are paramount as it facilitates the key rearrangement step.[4][6]

    • Causality: A catalyst that is too weak may not facilitate the[2][2]-sigmatropic rearrangement efficiently.[4] Conversely, an acid that is too strong or too concentrated, particularly at high temperatures, can lead to degradation of the starting materials, intermediates, or the final indole product, often resulting in tar formation.[7]

    • Solution: A systematic screening of both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is highly recommended.[2] Polyphosphoric acid (PPA) is also a very effective catalyst and solvent for this reaction.[8] Start with milder conditions and incrementally increase catalyst strength or concentration.

  • 3. Reaction Temperature: This synthesis is highly sensitive to temperature.[7]

    • Causality: Insufficient heat may prevent the reaction from overcoming the activation energy barrier for the sigmatropic rearrangement.[7] Excessive heat promotes decomposition and the formation of tarry byproducts.[7]

    • Solution: Monitor the reaction by TLC to find the optimal temperature. A typical range is 80-120°C, but this is highly dependent on the chosen catalyst and solvent.[6][8] If decomposition is observed, lower the temperature and increase the reaction time.

  • 4. Solvent Choice: The solvent influences the solubility of reactants and can affect the reaction pathway.[2]

    • Causality: A solvent that does not adequately dissolve the hydrazone intermediate can impede the reaction.[7] Polar aprotic solvents are often employed.[2]

    • Solution: While some Fischer syntheses are run neat, especially with PPA, solvents like acetic acid (which can also act as a catalyst), toluene, or ethanol are common.[6][7] If solubility is an issue, consider screening alternative solvents.

Q2: I've formed the product, but it is accompanied by significant dark, tarry byproducts, making isolation difficult. How can I prevent this?

A2: Tar formation is a clear sign of product or intermediate degradation, usually caused by excessively harsh reaction conditions.

  • Causality: High temperatures and/or highly concentrated strong acids are the primary culprits.[7] The electron-rich indole ring system can be susceptible to polymerization or other decomposition pathways under these conditions.

  • Solution:

    • Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor progress via TLC to avoid unnecessarily long heating times.[5]

    • Modify Catalyst: Switch to a milder acid catalyst. For instance, if you are using concentrated H₂SO₄, consider trying p-toluenesulfonic acid or ZnCl₂.[4]

    • Slow Addition: If performing a one-pot synthesis, consider adding the acetone slowly to the heated mixture of hydrazine and acid. This keeps the concentration of the reactive carbonyl compound low and can minimize side reactions.[5]

Q3: My crude product is a complex mixture, and purification by column chromatography is resulting in poor separation or streaking. What are the best practices for purification?

A3: Purifying indoles can be challenging due to their polarity and potential for interaction with silica gel.

  • Causality: The N-H group of the indole can lead to strong interactions with the acidic silica gel surface, causing tailing or "streaking" of the product spot on TLC and poor separation on a column.[4] Impurities may also have very similar polarity to the desired product.

  • Solution:

    • TLC Optimization: Before attempting column chromatography, identify an optimal mobile phase using TLC. A mixture of hexane and ethyl acetate is a common starting point for indole derivatives.[9]

    • Deactivate Silica Gel: To reduce streaking, you can use deactivated silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.[9]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina.[9]

    • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective purification method. Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. A methanol/water co-solvent system can be effective for indoles.[9]

    • Workup Procedure: Ensure the acidic catalyst is thoroughly neutralized and removed during the aqueous workup. Residual acid can complicate purification and degrade the product. A wash with a saturated aqueous solution of sodium bicarbonate is standard practice.[10]

Frequently Asked Questions (FAQs)

  • What is the most reliable synthetic route for this specific indole? The Fischer indole synthesis, reacting (4-isopropylphenyl)hydrazine with acetone in the presence of an acid catalyst, is the most direct and widely used method.[3][11]

  • Can I perform this synthesis as a one-pot procedure? Yes, a one-pot procedure is common and often more efficient.[2] This involves mixing the aryl hydrazine, the ketone, and the acid catalyst together and heating, which forms the hydrazone in situ followed by indolization.[12]

  • Are there any major side reactions to be aware of? The primary side reactions are aldol condensation of acetone, especially under harsh acidic conditions, and potential N-N bond cleavage of the hydrazone intermediate, which can be promoted by certain electronic factors but is less of a concern for this specific substrate.[1][13] Degradation at high temperatures is the most practical concern.[7]

  • My pure product is a white solid, but it turns pink/yellow over time. Is this a problem? Pure indole and its simple derivatives are typically white or off-white solids.[9] The development of color often indicates gradual air oxidation. For most applications, this minor impurity may not be problematic, but for high-purity requirements (e.g., analytical standards), the product should be stored under an inert atmosphere (N₂ or Ar) and protected from light. Further purification by recrystallization can remove these colored impurities.[9]

Data & Protocols

Table 1: Guide to Acid Catalyst Selection
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid p-TsOH, H₂SO₄, HClCatalytic to stoichiometric amounts in a solvent like toluene or acetic acid.[6]Readily available, effective for many substrates.Strong acids can cause degradation and tarring if not carefully controlled.[7]
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃Stoichiometric amounts, often at elevated temperatures.[6]Can be milder and more effective for sensitive substrates; may reduce N-N cleavage side reactions.[10]Can be hygroscopic and require anhydrous conditions; workup can be more complex.
Dehydrating Acid Polyphosphoric Acid (PPA)Often used as both catalyst and solvent, typically >100 °C.[8]Very effective, drives the reaction to completion by consuming water.Highly viscous, making stirring and product isolation challenging.
Experimental Protocol: Synthesis of 2-methyl-5-(propan-2-yl)-1H-indole

This protocol describes a common one-pot procedure using polyphosphoric acid (PPA).

G cluster_0 Reaction Setup cluster_1 Indolization cluster_2 Workup & Isolation cluster_3 Purification A 1. Combine (4-isopropylphenyl)hydrazine and Acetone in flask. B 2. Add Polyphosphoric Acid (PPA) under N2 atmosphere. A->B C 3. Heat mixture to 100-110 °C with vigorous stirring. B->C D 4. Monitor reaction by TLC until hydrazine is consumed. C->D E 5. Cool and quench reaction by pouring onto ice-water. D->E F 6. Neutralize with aq. NaOH to pH 8-9. E->F G 7. Extract product with Ethyl Acetate or DCM. F->G H 8. Dry, filter, and concentrate the organic layers. G->H I 9. Purify crude solid by column chromatography or recrystallization. H->I

Sources

Optimization

challenges in the purification of 2-methyl-5-(propan-2-yl)-1H-indole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the notoriously difficult purification of 2-methyl-5-(propan-2-yl)-1H-indole (commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the notoriously difficult purification of 2-methyl-5-(propan-2-yl)-1H-indole (commonly referred to as 2-methyl-5-isopropylindole).

Synthesized primarily via the Fischer Indole Synthesis using 4-isopropylphenylhydrazine and acetone, this specific alkyl-substituted indole presents unique chromatographic bottlenecks due to its high electron density and extreme sensitivity to acidic environments[1][2].

Mechanistic Workflow & Purification Bottlenecks

The following diagram illustrates the critical divergence point in the purification workflow where standard methodologies frequently fail.

G SM 4-Isopropylphenylhydrazine + Acetone Reaction Fischer Indolization (Acid Catalyst) SM->Reaction Crude Crude Mixture (Target + Impurities) Reaction->Crude Silica Standard Silica Gel (Acidic Silanols) Crude->Silica Direct Loading NeutralSilica TEA-Deactivated Silica or Neutral Alumina Crude->NeutralSilica Optimized Pathway Degradation Degradation / Dimerization (Pink/Brown Tars) Silica->Degradation Acid-Catalyzed Pure Pure 2-Methyl-5-isopropylindole NeutralSilica->Pure High Yield

Workflow highlighting the purification bottleneck of 2-methyl-5-isopropylindole.

Quantitative Data: The Crude Mixture Profile

Before initiating purification, it is critical to understand the physicochemical profile of the crude matrix. Because the starting hydrazine is para-substituted, regioisomerism (e.g., forming a 7-substituted indole) is structurally blocked. Your primary contaminants will be unreacted starting materials, acetone self-condensation products, and acid-catalyzed indole dimers[3].

Table 1: Chromatographic Profile of the FIS Crude Mixture

ComponentRole in MatrixPolarityApprox. Rf (15% EtOAc/Hexane)Acid Sensitivity
4-IsopropylphenylhydrazineStarting MaterialHigh (Basic)0.10 - 0.15Low
Mesityl Oxide / AldolsAcetone ByproductsLow0.60 - 0.70Low
2-Methyl-5-isopropylindole Target Product Medium 0.40 - 0.45 Extreme (Degrades)
Bis-indole dimersReaction ByproductLow/Medium0.20 - 0.35Moderate
Oxindoles / Polymeric TarsOxidation ProductsHigh0.00 - 0.10N/A

Troubleshooting & FAQs

Q1: Why does my product streak on the column and turn the collected fractions pink or brown? The Causality: The indole nucleus is inherently electron-rich. The addition of a methyl group at C2 and an isopropyl group at C5 pumps significant electron density into the ring via inductive effects and hyperconjugation. This renders the C3 position highly nucleophilic. Standard silica gel contains active, acidic silanol groups (pH ~5.5). When your indole contacts these groups, the C3 carbon is protonated, forming a reactive iminium intermediate. This intermediate rapidly undergoes nucleophilic attack by another indole molecule, leading to bis-indole dimers and highly conjugated, colored polymeric tars[4][5]. The Fix: You must artificially raise the pH of the stationary phase by deactivating the silica gel with Triethylamine (TEA) prior to loading your sample[5].

Q2: I am observing co-elution of my target indole with unreacted 4-isopropylphenylhydrazine. How do I resolve this without degrading the indole? The Causality: While the basic hydrazine has a lower Rf than the indole, heavy column loading causes the hydrazine to "tail" or streak into the indole fractions. The Fix: Do not rely on chromatography alone to separate the hydrazine. Implement a mild chemical scavenging step during the liquid-liquid extraction workup. Washing the organic layer with a mildly acidic buffer (e.g., 10% aqueous NaHSO4) will protonate the hydrazine, pulling it into the aqueous layer. Warning: Do not use strong acids (like 1M HCl) for this wash, as it will instantly polymerize the dissolved indole.

Q3: Can I bypass chromatography and purify this via distillation? The Causality: While simple indoles (like 2-methylindole) can be distilled[1], the bulky isopropyl group significantly increases the boiling point. At the temperatures required for standard vacuum distillation, 2-methyl-5-isopropylindole is prone to thermal auto-oxidation and decomposition. The Fix: If chromatography is not viable, use high-vacuum Kugelrohr distillation at extremely low pressures (<0.1 Torr) to keep the heating bath below 120°C, or utilize the trituration/recrystallization protocol detailed below.

Self-Validating Experimental Protocols

Protocol A: The 2D-TLC Silica Stability Test

Purpose: A self-validating system to prove whether your specific batch of silica gel will destroy your product during column chromatography.

  • Spotting: Spot the crude reaction mixture in the bottom-left corner of a square silica TLC plate.

  • First Elution: Elute the plate using 15% Ethyl Acetate in Hexanes. Mark the solvent front.

  • Air Exposure: Remove the plate and let it dry completely in the ambient air for 30 minutes. This simulates the residence time and oxidative stress the compound will experience inside a column.

  • Second Elution: Rotate the plate exactly 90 degrees and elute it again using the exact same solvent system.

  • Validation: Develop the plate (UV or Van Urk-Salkowski reagent[6]). If the target indole spot falls perfectly on the diagonal axis, your silica is safe. If the spot falls below the diagonal axis or leaves a heavy pink streak, the compound is actively degrading on the silica. You must proceed to Protocol B.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Purpose: Step-by-step methodology for purifying highly acid-sensitive alkyl indoles[3][5].

  • Solvent Preparation: Prepare your mobile phase (e.g., 10% EtOAc in Hexanes) and add 1.5% v/v Triethylamine (TEA) . Stir well.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent.

  • Deactivation Flush: Force exactly two Column Volumes (CV) of the TEA-spiked solvent through the packed silica bed. This irreversibly binds TEA to the highly acidic silanol sites, neutralizing the column.

  • Sample Loading: Dissolve your crude 2-methyl-5-isopropylindole in the minimum amount of Toluene or DCM (do not use pure hexanes, as the compound may oil out). Carefully load it onto the column head.

  • Elution: Elute the column using the TEA-spiked mobile phase. The neutralized silica will prevent C3-protonation, resulting in sharp, colorless fractions of the target indole.

  • Post-Column Processing: Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for 4–6 hours.

Protocol C: Reverse-Phase / Trituration Alternative

Purpose: For scaling up beyond 10 grams where column chromatography becomes economically and logistically unviable.

  • Hydrazine Removal: Dissolve the crude mass in diethyl ether. Wash twice with saturated aqueous ammonium chloride (NH4Cl) to gently remove unreacted 4-isopropylphenylhydrazine without triggering acid-catalyzed indole dimerization.

  • Concentration: Dry the organic layer over anhydrous Na2SO4 and evaporate to yield a thick, dark oil.

  • Trituration: Add ice-cold pentane (3 mL per gram of crude) to the oil and scratch the sides of the flask vigorously with a glass rod to induce crystallization.

  • Filtration: Filter the resulting pale-yellow crystals over a chilled Büchner funnel and wash with a minimal amount of cold pentane.

References

  • Why Do Some Fischer Indolizations Fail? National Center for Biotechnology Information (NIH) URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles Chemical Reviews - ACS Publications URL:[Link]

  • The van urk-Salkowski reagent--a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives PubMed (NIH) URL: [Link]

Sources

Troubleshooting

identifying side products in the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole

Welcome to the Technical Support Center for the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole). This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole). This guide is designed for researchers, medicinal chemists, and drug development professionals.

The primary route for constructing this privileged scaffold is the[1], which involves the acid-catalyzed cyclization of 4-isopropylphenylhydrazine and acetone[2]. While FIS is robust, the reaction is sensitive to thermodynamic and kinetic variables, often leading to specific side products if conditions deviate[3]. This guide provides mechanistic troubleshooting, analytical signatures, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at m/z 132[M+H]⁺ instead of the expected 174 [M+H]⁺. What happened?

A1: Dealkylation of the Isopropyl Group.

  • Causality: The isopropyl group at the 5-position is highly susceptible to Friedel-Crafts dealkylation under harsh acidic conditions[4]. When strong Lewis acids (e.g., AlCl₃) or prolonged heating with Polyphosphoric Acid (PPA) are used, the tertiary carbocation formed by the loss of the isopropyl group is stable enough to drive the equilibrium toward the thermodynamically stable 2-methyl-1H-indole[5].

  • Solution: Switch to a milder catalytic system. A combination of glacial acetic acid with a catalytic amount of ZnCl₂ at 90 °C provides sufficient protonation for the[3,3]-sigmatropic rearrangement without triggering dealkylation[2].

Q2: The reaction stalled, and I am seeing a mass of 191 [M+H]⁺. How do I push the reaction to completion?

A2: Accumulation of Unreacted Hydrazone.

  • Causality: The mass of 191 corresponds to the unreacted acetone 4-isopropylphenylhydrazone intermediate. The rate-limiting step of the FIS is often the tautomerization of the hydrazone to the ene-hydrazine[6]. If the acid is too weak, or if water is present in the system, the iminium intermediate is hydrolyzed back to the ketone and hydrazine, stalling the cascade[5].

  • Solution: Ensure strictly anhydrous conditions. If using Brønsted acids, adding a chemical dehydrating agent (like anhydrous Na₂SO₄) or utilizing a Dean-Stark apparatus to physically remove water will drive the equilibrium forward.

Q3: I am getting a dark, viscous mixture with high-molecular-weight spots on TLC (m/z > 380). What is causing this?

A3: Dimerization and Bis(indolyl)alkane Formation.

  • Causality: Indoles are highly electron-rich and particularly nucleophilic at the C3 position. If unreacted acetone remains in the acidic reaction mixture after the indole is formed, the acetone carbonyl can be protonated, acting as an electrophile. This triggers an aldol-type condensation with two indole molecules, forming a bis(indolyl)methane derivative[7].

  • Solution: Strictly control the stoichiometry. Use exactly 1.05 equivalents of acetone during hydrazone formation and evaporate any excess prior to adding the cyclization acid. Quench the reaction promptly with a mild base (e.g., saturated NaHCO₃) the moment the hydrazone is consumed.

Q4: Why am I not seeing regioisomers, even though Fischer indole syntheses often produce them?

A4: Structural Symmetry.

  • Causality: Regioselectivity in the FIS is dictated by the symmetry of the ketone and the substitution pattern of the hydrazine[8]. Because acetone is a symmetrical ketone, it can only form one ene-hydrazine tautomer. Furthermore, because 4-isopropylphenylhydrazine is para-substituted, the [3,3]-sigmatropic rearrangement can only occur at the two equivalent ortho positions, exclusively yielding the 5-substituted indole[9].

Part 2: Analytical Signatures of Reaction Components

To rapidly identify the components of your reaction mixture, cross-reference your analytical data with the self-validating signatures below.

CompoundMolecular WeightLC-MS m/z[M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)
5-Isopropyl-2-methyl-1H-indole (Target)173.26174.1δ 7.80 (br s, 1H, NH), 6.15 (s, 1H, H-3), 3.00 (hept, 1H, CH), 2.40 (s, 3H, C2-CH₃), 1.30 (d, 6H, CH₃)
Acetone 4-isopropylphenylhydrazone (Stalled)190.29191.1δ 6.90-7.10 (m, 4H, Ar-H), 2.85 (hept, 1H, CH), 1.95 (s, 3H, N=C-CH₃), 1.85 (s, 3H, N=C-CH₃)
2-Methyl-1H-indole (Dealkylation)131.18132.1Missing the isopropyl heptet (δ ~3.00) and doublet (δ ~1.30).
Bis(indolyl)alkane (Dimerization)386.58387.3Complex aromatic region (8H); gem-dimethyl singlet at δ ~1.70; missing C3-H proton signals.

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the analytical checkpoint is met.

Phase 1: Hydrazone Formation
  • Charge: In an oven-dried round-bottom flask, dissolve 4-isopropylphenylhydrazine hydrochloride (1.0 eq, 10 mmol) and sodium acetate (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • React: Add anhydrous acetone (1.05 eq, 10.5 mmol) dropwise at room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot. TLC (Hexanes/EtOAc 8:2) must show complete consumption of the baseline hydrazine spot. LC-MS must confirm a dominant peak at m/z 191.1.

  • Isolate: Concentrate the mixture under reduced pressure to remove ethanol and unreacted acetone. Partition between EtOAc and water, dry the organic layer over Na₂SO₄, and concentrate to yield the crude hydrazone.

Phase 2: Fischer Indolization (Cyclization)
  • Charge: Dissolve the crude hydrazone in glacial acetic acid (15 mL). Add anhydrous ZnCl₂ (0.2 eq, 2 mmol) as a Lewis acid co-catalyst[2].

  • React: Heat the mixture to 90 °C under a nitrogen atmosphere for 3 hours.

  • Self-Validation Checkpoint: The solution will transition from yellow to dark red/brown. TLC must show the disappearance of the hydrazone spot and the emergence of a new, non-polar UV-active spot (R_f ~0.6 in Hexanes/EtOAc 8:2).

Phase 3: Workup and Purification
  • Quench: Cool the reaction to 0 °C and pour it over crushed ice. Slowly neutralize the acetic acid by adding saturated aqueous Na₂CO₃ until pH ~7.5. Causality: Neutralization prevents acid-catalyzed dimerization during workup.

  • Extract: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 15% EtOAc in Hexanes) to afford the pure 2-methyl-5-(propan-2-yl)-1H-indole.

Part 4: Visualizing the Workflows and Mechanisms

Diagnostic Troubleshooting Flowchart

Troubleshooting Symptom Symptom: Low Yield / Impure Product Mass131 LC-MS: m/z 132 [M+H]+ Loss of Isopropyl Symptom->Mass131 Mass191 LC-MS: m/z 191[M+H]+ Stalled Reaction Symptom->Mass191 MassHigh LC-MS: m/z > 350 Dark Mixture Symptom->MassHigh Cause1 Harsh Lewis Acid (Dealkylation) Mass131->Cause1 Cause2 Weak Acid / Water Present (Unreacted Hydrazone) Mass191->Cause2 Cause3 Excess Acetone / Acid (Dimerization) MassHigh->Cause3 Sol1 Use Milder Acid (e.g., AcOH / ZnCl2) Cause1->Sol1 Sol2 Ensure Anhydrous Conditions Increase Temp Cause2->Sol2 Sol3 Control Stoichiometry Prompt Quenching Cause3->Sol3

Caption: Diagnostic flowchart for identifying and resolving side products in Fischer Indolization.

Mechanistic Pathway & Divergence Points

Mechanism SM 4-Isopropylphenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate SM->Hydrazone -H2O Ene Ene-hydrazine Tautomer Hydrazone->Ene H+ Side1 Unreacted Hydrazone (Side Product) Hydrazone->Side1 Weak Acid/ Low Temp Sigmatropic [3,3]-Sigmatropic Rearrangement Ene->Sigmatropic Heat Aminal Cyclic Aminal Sigmatropic->Aminal Product 5-Isopropyl-2-methyl-1H-indole (Target) Aminal->Product -NH3 Side2 2-Methyl-1H-indole (Dealkylation) Product->Side2 Strong Lewis Acid (e.g., AlCl3) Side3 Bis(indolyl)alkanes (Dimerization) Product->Side3 Excess Acetone + Acid

Caption: Mechanistic pathway of the Fischer Indole Synthesis highlighting points of side-product divergence.

References

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.[Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.[Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 2-Methyl-5-(propan-2-yl)-1H-indole

Welcome to the Technical Support Center for the isolation and purification of 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole). This dialkyl-substituted indole is a highly lipophilic, electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole). This dialkyl-substituted indole is a highly lipophilic, electron-rich heteroaromatic compound. Due to its specific steric and electronic properties, researchers frequently encounter challenges such as "oiling out" (coacervation), oxidative degradation, and co-crystallization with regioisomers during purification.

This guide is engineered for drug development professionals and synthetic chemists, providing causality-driven troubleshooting, quantitative solvent data, and self-validating experimental protocols to achieve >99% purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" as a biphasic liquid instead of forming crystals?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The bulky C5-isopropyl group and C2-methyl group disrupt the planar π-π stacking typical of unsubstituted indoles, significantly lowering the crystal lattice energy and melting point [1]. When the cooling rate is too rapid, the kinetic barrier to nucleation is higher than the barrier to phase separation, causing the highly lipophilic indole to separate as an oil. The Solution:

  • Reduce the cooling ramp: Cool the solution at a strictly controlled rate (e.g., 0.5 °C/min) to maintain the system in the metastable zone.

  • Seed the solution: Introduce a microscopic seed crystal of pure 2-methyl-5-(propan-2-yl)-1H-indole just above the cloud point to bypass the thermodynamic nucleation barrier.

  • Adjust the solvent system: Switch to a miscible anti-solvent system (like Methanol/Water) where the solubility curve is less steep [2].

Q2: During hot filtration, my solution turns pink or light red. Is the product degrading?

The Causality: Indoles are electron-rich heteroaromatics. The nitrogen lone pair donates electron density into the pyrrole ring, making it highly susceptible to auto-oxidation by triplet oxygen ( O2​ ) or radical species, especially at elevated temperatures [3]. The pink/red discoloration is a visual indicator of oxidized oligomeric impurities (such as indolylindolenine dimers). The Solution: Every step of the recrystallization must be a self-validating closed system. Degas all solvents (sparge with Nitrogen or Argon for 15 minutes) prior to use. Perform hot filtrations under a blanket of inert gas. If downstream pharmacology permits, adding 0.01 mol% of an antioxidant like BHT (butylated hydroxytoluene) to the crystallization solvent will quench radical propagation.

Q3: How do I separate the desired product from persistent regioisomeric impurities (e.g., the 7-isopropyl isomer)?

The Causality: Regioisomers formed during electrophilic aromatic substitution or Fischer indole syntheses have nearly identical dipole moments and Rf values, making silica gel chromatography ineffective. However, the spatial projection of the isopropyl group alters the 3D packing geometry of the crystal lattice. The Solution: Utilize fractional crystallization under thermodynamic control. A highly selective, non-polar solvent system like Toluene/Heptane exploits the slight differences in the thermodynamic solubility of the isomers, allowing the less soluble isomer to selectively integrate into the growing crystal lattice [4].

Part 2: Quantitative Solvent Selection Data

Selecting the correct solvent system is the most critical variable in indole recrystallization. The table below synthesizes the expected performance of various solvent systems for dialkyl indoles.

Solvent SystemPolarity ProfileMechanism of ActionExpected RecoveryExpected PurityTroubleshooting Notes
Methanol / Water Polar Protic / Anti-solventHydrophobic effect drives indole out of the aqueous phase.80 - 85%>99.0%Excellent for removing polar impurities. High risk of oiling out if water is added too quickly [2].
Toluene / Heptane Non-polar / Non-polarThermodynamic selection based on crystal lattice packing.65 - 70%>99.5%Best for separating regioisomers. Requires strict anhydrous conditions to prevent water-induced crashing.
n-Hexane (Solute Cryst.) Non-polarDirect temperature-dependent solubility gradient.55 - 60%>99.0%Ideal for scaling up. Requires cooling to 0–10 °C for maximum yield [4].
Ethyl Acetate / Hexane Moderately PolarBalances solubility of the isopropyl group and the polar N-H bond.70 - 75%98.0%Standard first-line approach. Prone to co-crystallizing structurally similar impurities [3].

Part 3: Experimental Protocol: Two-Solvent Recrystallization (Methanol/Water)

This protocol utilizes a self-validating anti-solvent methodology designed specifically to prevent oiling out and oxidative degradation of alkyl-substituted indoles.

Materials Required:

  • Crude 2-methyl-5-(propan-2-yl)-1H-indole

  • HPLC-grade Methanol (Primary Solvent)

  • Milli-Q Water (Anti-solvent)

  • Schlenk line or Nitrogen/Argon source

Step-by-Step Methodology:

  • Solvent Preparation: Sparge Methanol and Water with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Place the crude indole in a Schlenk flask under a Nitrogen atmosphere. Add a minimum volume of degassed Methanol (approx. 5–8 mL per gram of crude). Heat gently in a water bath (50–55 °C) with magnetic stirring until the solid is completely dissolved [1].

  • Hot Filtration: If insoluble particulates are present, rapidly pass the hot solution through a pre-warmed, fluted filter paper under a stream of Nitrogen into a clean, pre-weighed receiving flask.

  • Anti-Solvent Addition: Return the filtrate to the 50 °C water bath. Using an addition funnel, add degassed Water dropwise with vigorous stirring. Stop the addition the exact moment the solution becomes persistently cloudy (the "cloud point").

  • Self-Validation/Correction: Add 1 to 3 drops of hot Methanol until the solution just turns clear again. This guarantees the solution is perfectly saturated at 50 °C.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a slow, ambient rate. Critical: Do not place directly in an ice bath, as this will cause the lipophilic indole to oil out.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to depress solubility and maximize recovery [4].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount (2–3 mL) of an ice-cold 3:1 Water/Methanol mixture to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator in the dark for 12 hours to yield the high-purity product.

Part 4: Recrystallization Troubleshooting Workflow

The following decision tree maps the logical flow for diagnosing and resolving the most common issues encountered during the recrystallization of substituted indoles.

IndoleTroubleshooting Start Crude 2-Methyl-5-isopropylindole Recrystallization Workflow Issue1 Observation: Oiling Out (Coacervation) Start->Issue1 Issue2 Observation: Pink/Red Discoloration Start->Issue2 Issue3 Observation: Low Crystal Yield Start->Issue3 Sol1 Action: Reheat & add drops of Methanol. Reduce cooling rate to 0.5°C/min. Add seed crystals. Issue1->Sol1 Sol2 Action: Discard oxidized fraction. Degas solvents with N2/Ar. Perform hot filtration in the dark. Issue2->Sol2 Sol3 Action: Concentrate mother liquor in vacuo. Increase Anti-Solvent (Water) ratio. Extend ice bath maturation time. Issue3->Sol3

Caption: Diagnostic workflow for resolving oiling out, oxidation, and low yield in indole recrystallization.

Part 5: References

  • 2-methylindole - Organic Syntheses Procedure - Organic Syntheses. Available at: [Link]

  • Different N—H⋯π interactions in two indole derivatives - IUCr Journals. Available at:[Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization - MDPI / PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Substituted Indole Synthesis

Welcome to the Technical Support Center dedicated to addressing the persistent challenge of regioselectivity in the synthesis of substituted indoles. This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the persistent challenge of regioselectivity in the synthesis of substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous regiochemical outcomes in their synthetic routes. Here, we dissect the underlying principles governing selectivity, provide actionable troubleshooting guides, and offer detailed protocols to steer your reactions toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental drivers of regioselectivity in classical indole syntheses like the Fischer and Bischler-Möhlau methods?

A1: Regioselectivity in these reactions is a nuanced interplay of electronic and steric factors, often dictated by the substitution patterns of the precursors. In the Fischer indole synthesis , the key[1][1]-sigmatropic rearrangement is highly sensitive to the stability of the enamine intermediate. The direction of tautomerization of the initial hydrazone to the enamine is the first point of regiochemical determination. Generally, the thermodynamically more stable enamine, which is often the one with the more substituted double bond, is favored. However, the steric bulk of substituents on both the arylhydrazine and the unsymmetrical ketone can override this electronic preference, directing the reaction toward the less hindered product.[2] The choice and strength of the acid catalyst also play a crucial role in modulating the transition state energies of the competing pathways.[3][4][5]

For the Bischler-Möhlau synthesis , which often suffers from poor regioselectivity and harsh conditions, the outcome is dependent on which of the two possible mechanistic pathways prevails.[6][7][8] The reaction can proceed through different cyclization routes, leading to mixtures of 2- and 3-arylindoles. The regiochemical outcome is highly dependent on the specific substrates used.[6][9]

Q2: In the Larock indole synthesis with an unsymmetrical alkyne, what governs whether the larger substituent ends up at the C2 or C3 position?

A2: In the palladium-catalyzed Larock indole synthesis, the regioselectivity is determined during the migratory insertion of the alkyne into the arylpalladium bond.[10] Counterintuitively, it is often observed that the more sterically demanding substituent on the alkyne preferentially resides at the C2 position of the resulting indole.[2][11] This is attributed to the mechanism where the larger group on the alkyne orients itself away from the aniline moiety during the initial coordination to the palladium complex. However, this is not a universal rule, and the electronic properties of the alkyne substituents can significantly influence the outcome.[12] Furthermore, the choice of ligands on the palladium catalyst can dramatically impact the regioselectivity.[11][13] For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to afford high regioselectivity.[13][14]

Q3: How can I leverage directing groups to achieve regioselective C-H functionalization on a pre-formed indole nucleus?

A3: Directing groups are a powerful strategy for overriding the intrinsic reactivity of the indole core, allowing for functionalization at typically less reactive positions. By installing a directing group, commonly at the N1 position, it is possible to chelate a transition metal catalyst and deliver it to a specific C-H bond, most often at the C2 or C7 positions.[15][16][17] For example, a pivaloyl or sulfonyl group on the indole nitrogen can direct metallation and subsequent functionalization to the C2 position.[17] Similarly, other directing groups can facilitate regioselective C-H activation at C4, C5, C6, and C7 positions, which are challenging to functionalize via classical electrophilic substitution.[15][16]

Troubleshooting Guides

Fischer Indole Synthesis: Unraveling Mixed Regioisomers

Issue: My Fischer indole synthesis using an unsymmetrical ketone (e.g., 2-pentanone) with phenylhydrazine is yielding an inseparable mixture of the 2,3-dimethylindole and 2-ethylindole.

Potential Cause Troubleshooting Action & Rationale
Inappropriate Acid Catalyst Action: Screen a panel of both Brønsted and Lewis acids. For instance, compare the results with p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂). Rationale: The acidity and coordinating ability of the catalyst influence the equilibrium between the two possible enamine intermediates and the activation energies of the subsequent[1][1]-sigmatropic rearrangements. Lewis acids may chelate with the hydrazone in a manner that favors one tautomer over the other.[3][4][5][18][19]
Thermodynamic vs. Kinetic Control Action: Vary the reaction temperature. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to the kinetically favored isomer. Rationale: The energy barrier for the formation of the two regioisomeric products may be different. By lowering the temperature, the reaction is more likely to proceed via the lowest energy transition state, potentially increasing the selectivity for one isomer.
Steric and Electronic Effects Action: If possible, modify the substituents on the arylhydrazine. An electron-donating group on the arylhydrazine can accelerate the reaction, while bulky groups can enhance steric differentiation between the two faces of the ketone. Rationale: The electronic nature of the arylhydrazine affects the nucleophilicity of the nitrogen and the rate of the key rearrangement step. Steric hindrance can be exploited to disfavor the formation of the more sterically congested intermediate.[2]
Larock Indole Synthesis: Enhancing Selectivity with Unsymmetrical Alkynes

Issue: The Larock annulation of o-iodoaniline with 1-phenyl-1-propyne is giving a nearly 1:1 mixture of 2-methyl-3-phenylindole and 3-methyl-2-phenylindole.

Potential Cause Troubleshooting Action & Rationale
Ligand Effects on Palladium Catalyst Action: Introduce phosphine or N-heterocyclic carbene (NHC) ligands to the palladium catalyst. For example, compare the reaction with Pd(OAc)₂ alone versus in the presence of PPh₃ or an NHC ligand like IPr. Rationale: The ligand environment around the palladium center is critical in controlling the regioselectivity of alkyne insertion. Bulky or electronically distinct ligands can create a more selective coordination sphere, favoring the insertion of one alkyne terminus over the other.[11][13][14][20]
Solvent and Additive Effects Action: Screen different solvents and the presence or absence of additives like LiCl. Rationale: The solvent can influence the solubility and aggregation of the catalytic species, while additives like chloride salts can alter the nature of the active palladium complex, thereby impacting regioselectivity.[10]
Electronic Bias of the Alkyne Action: If feasible, modify the electronic properties of the alkyne substituents. For example, introduce an electron-withdrawing group on one of the aryl rings of a diarylacetylene. Rationale: The electronic disparity between the two ends of the alkyne can create a significant bias for the regioselectivity of the migratory insertion step.[12]

Experimental Protocols

Protocol 1: Regioselective Fischer Indole Synthesis of 2,3-Dimethyl-1H-indole

This protocol aims to favor the formation of 2,3-dimethyl-1H-indole from phenylhydrazine and 2-butanone by using a Lewis acid catalyst, which often provides better regioselectivity compared to Brønsted acids in this specific case.

Step 1: Hydrazone Formation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (5.41 g, 50 mmol) in 30 mL of ethanol.

  • To this solution, add 2-butanone (3.61 g, 50 mmol) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature. The formation of the phenylhydrazone can be monitored by TLC.

Step 2: Indolization

  • To the reaction mixture containing the phenylhydrazone, add anhydrous zinc chloride (13.63 g, 100 mmol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 3 hours.

  • Monitor the reaction progress by TLC until the hydrazone is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the mixture with a 2 M aqueous solution of sodium hydroxide until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford 2,3-dimethyl-1H-indole as a white solid.

Protocol 2: Regioselective Larock Synthesis of 2-Butyl-3-phenyl-1H-indole

This protocol describes the synthesis of 2-butyl-3-phenyl-1H-indole from o-iodoaniline and 1-phenyl-1-hexyne, employing a palladium catalyst with a phosphine ligand to enhance regioselectivity.

Step 1: Reaction Setup

  • To a flame-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (22.4 mg, 0.1 mmol), triphenylphosphine (52.5 mg, 0.2 mmol), and lithium chloride (42.4 mg, 1.0 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Add o-iodoaniline (219 mg, 1.0 mmol) and 1-phenyl-1-hexyne (158 mg, 1.0 mmol) to the reaction mixture via syringe.

Step 2: Reaction Execution

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with 20 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to yield 2-butyl-3-phenyl-1H-indole.

Visualizing Reaction Pathways and Troubleshooting

Fischer_Indole_Regioselectivity cluster_start Starting Materials cluster_tautomers Enamine Tautomers cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_products Regioisomeric Products cluster_factors Controlling Factors Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Hydrazone Enamine_A Enamine A (More Substituted) Hydrazone->Enamine_A Path A Enamine_B Enamine B (Less Substituted) Hydrazone->Enamine_B Path B Rearrangement_A Rearrangement via A Enamine_A->Rearrangement_A Rearrangement_B Rearrangement via B Enamine_B->Rearrangement_B Indole_A Indole Isomer A Rearrangement_A->Indole_A Indole_B Indole Isomer B Rearrangement_B->Indole_B Catalyst Acid Catalyst (Brønsted vs. Lewis) Catalyst->Hydrazone Sterics Steric Hindrance Sterics->Enamine_A Sterics->Enamine_B Electronics Electronic Effects Electronics->Enamine_A Electronics->Enamine_B Temperature Temperature Temperature->Rearrangement_A Temperature->Rearrangement_B

Caption: Decision workflow for troubleshooting regioselectivity in the Fischer indole synthesis.

Larock_Indole_Catalytic_Cycle cluster_control Points of Control Pd0 Pd(0)Ln Aryl_Pd_II Aryl-Pd(II)-X Pd0->Aryl_Pd_II Oxidative Addition Alkyne_Complex Alkyne Complex Aryl_Pd_II->Alkyne_Complex Coordination Vinyl_Pd_II Vinyl-Pd(II) Intermediate Alkyne_Complex->Vinyl_Pd_II Migratory Insertion (Regiodetermining Step) Palladacycle Palladacycle Vinyl_Pd_II->Palladacycle Intramolecular Cyclization Palladacycle->Pd0 Indole_Product Indole Product Palladacycle->Indole_Product Reductive Elimination o_haloaniline o-Haloaniline o_haloaniline->Aryl_Pd_II Alkyne Unsymmetrical Alkyne (R1-C≡C-R2) Alkyne->Alkyne_Complex Ligands Ligands (L) Ligands->Pd0 Alkyne_Substituents Alkyne Substituents (Sterics & Electronics) Alkyne_Substituents->Alkyne_Complex

Caption: Catalytic cycle for the Larock indole synthesis highlighting the regiodetermining step.

References

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6006–6009. [Link]

  • Kumar, I., Kumar, R., & Sharma, U. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5485-5503. [Link]

  • Noey, E. L., Yang, Z., Li, Y., Yu, H., Richey, R. N., Merritt, J. M., ... & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847–5853. [Link]

  • Kumar, I., Kumar, R., & Sharma, U. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5485-5503. [Link]

  • Karthikeyan, S. V., Perumal, P. T., & Muralidharan, D. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]

  • Gu, K., Hall, M., Tucker, Z., & Ghavtadze, N. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Pinney, K. G., Vara, B., & D'Souza, M. J. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 20(4), 6549–6560. [Link]

  • Cao, H., Fan, X., & Zhang, J. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(42), 19365-19368. [Link]

  • Gribble, G. W. (2010). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 15(12), 9194–9233. [Link]

  • Kumar, I., Kumar, R., & Sharma, U. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5485-5503. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • Noey, E. L., Yang, Z., Li, Y., Yu, H., Richey, R. N., Merritt, J. M., ... & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847–5853. [Link]

  • Sugino, K., Yoshimura, H., Nishikawa, T., & Isobe, M. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, biotechnology, and biochemistry, 72(8), 2092–2102. [Link]

  • Cha, J. Y., & Kim, S. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 23(38), 8594-8605. [Link]

  • De, S., & Gribble, G. W. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic letters, 11(24), 5574–5577. [Link]

  • Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Larock, R. C. (2023). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. Synfacts, 19(09), 0925. [Link]

  • Cernadas, M., & Alvarez, R. (2014). Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 18(21), 2772-2795. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cao, H., Fan, X., & Zhang, J. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(42), 19365-19368. [Link]

  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. [Link]

  • Li, J., & Wang, D. (2025). Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. Angewandte Chemie International Edition, 64(41), e202509618. [Link]

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  • user28315. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

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  • Thomson, R. J., & Batey, R. A. (2011). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 13(5), 1184–1187. [Link]

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Optimization

Technical Support Center: Managing Reaction Exotherms in Large-Scale Indole Synthesis

Welcome to the Process Chemistry Technical Support Center. Scaling up indole syntheses—such as the Fischer or Leimgruber-Batcho methodologies—transitions the chemistry from a mass-transfer-limited laboratory environment...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up indole syntheses—such as the Fischer or Leimgruber-Batcho methodologies—transitions the chemistry from a mass-transfer-limited laboratory environment to a heat-transfer-limited pilot plant scale. Inadequate thermal management during these highly exothermic transformations can lead to severe thermal runaways, product degradation (tar formation), and catastrophic safety failures.

This guide provides troubleshooting frameworks, validated protocols, and thermodynamic data to help drug development professionals safely scale indole production.

FAQ 1: Fischer Indole Synthesis (FIS) Thermal Runaway

Q: When scaling our Fischer Indole Synthesis from 100 g to 5 kg, we experience severe temperature spikes leading to extensive tar formation. How can we control the heat of reaction?

A: The root cause of your yield drop and tar formation is inadequate heat dissipation. The Japp-Klingemann rearrangement and the subsequent acid-catalyzed Fischer cyclization involve rapid N-N bond cleavage and rearomatization, which release massive enthalpy[1].

In a 100 g laboratory flask, the high surface-area-to-volume ratio allows the cooling medium to dissipate heat efficiently. However, in a 5 kg batch reactor, the surface-area-to-volume ratio drops significantly. The reactor's cooling jacket cannot keep up with the adiabatic temperature rise ( ΔTad​ ), leading to localized "hot spots"[2]. These temperature spikes accelerate side reactions, specifically the polymerization of indolic intermediates into tar[2].

Mitigation Strategy: To prevent thermal runaway and degradation, transition from a batch process to a continuous flow reactor or implement a semi-batch dosing strategy for the acid catalyst. Continuous flow chemistry provides superior heat transfer and precise residence time control, minimizing the time the product spends at elevated temperatures[2].

FIS_Mitigation Start Fischer Indole Scale-Up CheckHeat Calculate Heat of Reaction (ΔH) Start->CheckHeat HighHeat High Exotherm (ΔT_ad > 50°C) CheckHeat->HighHeat LowHeat Manageable Exotherm CheckHeat->LowHeat Flow Implement Continuous Flow Reactor HighHeat->Flow Preferred SemiBatch Semi-Batch Dosing & Active Cooling HighHeat->SemiBatch Alternative LowHeat->SemiBatch

Decision matrix for mitigating Fischer Indole Synthesis exotherms at scale.

Self-Validating Protocol: Continuous Flow Fischer Indole Cyclization

This protocol utilizes a self-validating feedback loop via inline monitoring to ensure thermal stability.

  • System Preparation: Equip a continuous flow reactor with a high-efficiency heat exchange jacket (set to the target cyclization temperature, e.g., 80 °C) and an inline Raman or IR spectrometer at the outflow[3].

  • Feed Solution A: Dissolve the arylhydrazone intermediate in an appropriate solvent (e.g., toluene) that maintains solubility for all species to prevent clogging[2].

  • Feed Solution B: Prepare the acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like ZnCl₂) in the same solvent[1][2].

  • Continuous Pumping: Pump Solution A and Solution B through a T-mixer into the temperature-controlled residence tubing.

  • Validation & Quench: Monitor the outflow using inline Raman spectroscopy. The disappearance of the hydrazone peak and appearance of the indole ring-breathing mode confirms conversion[3]. Immediately route the outflow into a continuously stirred quench vessel containing chilled aqueous bicarbonate.

  • Adjustment: If the inline temperature sensors detect a ΔT spike > 5 °C above the jacket temperature, decrease the flow rates to increase the heat transfer efficiency per unit volume.

FAQ 2: Leimgruber-Batcho (LB) Synthesis Exotherms

Q: During the Leimgruber-Batcho enamine formation and subsequent nitro reduction, we detected delayed exotherms. Is it safe to proceed in a standard batch reactor?

A: Proceeding without process safety modifications is highly dangerous. The Leimgruber-Batcho synthesis poses two distinct, severe thermal hazards that must be decoupled and managed:

  • Enamine Formation: The reaction of an o-nitrotoluene derivative with dimethylformamide dimethyl acetal (DMF-DMA) exhibits a delayed exothermic onset. Process safety testing (Differential Scanning Calorimetry, DSC) often reveals an exothermic event beginning between 75 °C and 120 °C[4]. Because the intended reaction temperature is often 95–100 °C, you are operating directly within the runaway threshold[4].

  • Nitro Reduction: The reduction of the nitroalkene intermediate to the indole core releases tremendous enthalpy. Traditional methods using Raney Nickel and hydrazine can generate enough heat to exceed the boiling point of the solvent (e.g., ethanol), leading to rapid over-pressurization[5].

Mitigation Strategy: For enamine formation, strict temperature control and controlled vacuum distillation are mandatory[4]. For the reduction step, replace Raney Nickel with a doped Rhodium catalyst (e.g., Rh/C doped with Fe or Ni salts). This specific catalyst modification safely decelerates the hydrogenolysis of sensitive groups while accelerating the deoxygenation of N-oxy intermediates, flattening the heat generation curve[5].

LB_Pathway oNitrotoluene o-Nitrotoluene Derivatives Enamine Enamine Formation (DMF-DMA) oNitrotoluene->Enamine Exo1 Exotherm Onset ~75°C - 120°C Enamine->Exo1 NitroReduction Nitro Reduction (e.g., Doped Rh/C) Enamine->NitroReduction Exo2 High Enthalpy Release NitroReduction->Exo2 Indole Indole Product NitroReduction->Indole

Exothermic nodes in the Leimgruber-Batcho reaction pathway requiring thermal mitigation.

Self-Validating Protocol: Controlled Leimgruber-Batcho Scale-Up

This protocol integrates thermal hazard testing prior to execution.

  • Pre-Reaction Safety Validation: Perform DSC on a concentrated sample of the specific enamine intermediate to identify the exact onset temperature of the exotherm[4]. Ensure the maximum jacket temperature ( Tj,max​ ) is set at least 20 °C below this onset.

  • Enamine Formation: Charge the reactor with the o-nitrotoluene derivative and DMF. Add DMF-DMA and triethylamine. Heat to 95 °C under strict automated temperature control for 4 hours[4].

  • Controlled Distillation: Cool the mixture to 60 °C. Remove the solvent via vacuum distillation, ensuring strict volume and temperature control to prevent concentrating the mixture into a thermal runaway state[4].

  • Catalyst Doping & Reduction: Transfer the intermediate to a hydrogenation vessel. Instead of Raney Nickel, charge the reactor with Rh/C doped with Ni(NO₃)₂·6H₂O or Fe(OAc)₂[5].

  • In Situ Monitoring: Initiate hydrogenation while monitoring the reaction kinetics via in situ IR spectrometry. The IR feedback will confirm the controlled deoxygenation of the N-oxy intermediates without sudden thermal spikes[5].

Quantitative Thermodynamic Data for Indole Scale-Up

To properly size reactor cooling capacities ( UA ), process chemists must account for the following validated thermodynamic parameters observed during indole scale-up campaigns:

Process StepThermal Hazard / Exotherm OnsetEnthalpy ( ΔH ) / EnergyRecommended Mitigation Strategy
Fischer Cyclization Fast, highly exothermic upon acid additionHigh (Solvent/Substrate dependent)Continuous flow reactor; semi-batch acid dosing[1][2]
LB: Enamine Formation Delayed exotherm onset at 75 °C – 120 °CSignificantStrict jacket temp control (max 95–100 °C); controlled distillation[4]
LB: Nitro Reduction Runaway risk > 50 °Ce.g., -2.8 kJ/g (DMANE derivatives)Doped Rh/C catalyst; in situ IR monitoring; active cooling[4][5]
Hydrazonation (Buchwald) Instantaneous exotherm during coupling-208.1 kcal/mol (Grignard step)Slow, controlled reagent dosing over >1 hour; Raman monitoring[3]

References

  • ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available at:[Link]

  • ACS Publications. Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Available at: [Link]

  • ACS Publications. Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. Available at: [Link]

  • ACS Publications. An Efficient and Safe Procedure for the Large-Scale Pd-Catalyzed Hydrazonation of Aromatic Chlorides Using Buchwald Technology. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-Methyl-5-(propan-2-yl)-1H-indole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

The Analytical Challenge: Verifying Indole Regiochemistry The compound 2-methyl-5-(propan-2-yl)-1H-indole (also known as 2-methyl-5-isopropyl-1H-indole) is a critical synthetic intermediate used in the development of bio...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Verifying Indole Regiochemistry

The compound 2-methyl-5-(propan-2-yl)-1H-indole (also known as 2-methyl-5-isopropyl-1H-indole) is a critical synthetic intermediate used in the development of biologically privileged frameworks, such as pharmacologically active β-carbolines[1].

During its synthesis, confirming the exact regiochemistry is paramount. Electrophilic aromatic substitution or cross-coupling reactions on the indole core often risk generating mixtures of regioisomers (e.g., 5-isopropyl vs. 6-isopropyl derivatives). While routine analytical techniques can confirm the molecular formula, unambiguous 3D structural validation requires advanced methodologies. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods (NMR, HRMS, FT-IR) to establish a rigorous, self-validating analytical workflow.

Technology Comparison: SCXRD vs. Spectroscopic Alternatives

To validate a small molecule's structure, researchers typically deploy a combination of techniques. However, each method interrogates fundamentally different physical properties[2].

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive "gold standard." SCXRD maps the electron density of the molecule in the solid state. It provides absolute 3D coordinates, precise bond lengths, bond angles, and reveals intermolecular interactions (such as N-H···π hydrogen bonding in the crystal lattice).

  • Nuclear Magnetic Resonance (NMR): Probes the magnetic environment of active nuclei ( 1 H, 13 C) in solution. While 1D NMR provides functional group environments, 2D NMR (specifically HMBC) is required to map through-bond connectivity and confirm regiochemistry. Solid-state NMR can also be synergistically paired with SCXRD to cross-validate complex polymorphic systems[3].

  • High-Resolution Mass Spectrometry (HRMS): Measures the exact mass-to-charge ratio of the ionized molecule. While it confirms the elemental composition ( C12​H15​N ), it is completely blind to regiochemistry and 3D conformation.

  • FT-IR Spectroscopy: Identifies vibrational modes of functional groups (e.g., the indole N-H stretch at ~3400 cm −1 ). It is a rapid qualitative tool but insufficient for comprehensive structural proof.

Quantitative Performance Summary
Analytical TechniquePrimary OutputSample StateRegiochemistry ResolutionTime-to-ResultRelative Cost
SCXRD Absolute 3D coordinates, packingSingle CrystalAbsolute (Unambiguous)24–48 hoursHigh
NMR (1D/2D) Solution connectivity, dynamicsSolution (e.g., CDCl 3​ )High (via HMBC)2–4 hoursModerate
HRMS Exact molecular formulaGas phase (Ionized)None (Isomer blind)< 1 hourLow
FT-IR Functional group identificationSolid/LiquidLow< 1 hourLow

Visualizing the Analytical Workflows

The following diagrams illustrate the parallel workflows of SCXRD and NMR, as well as the logical synthesis of multi-technique data.

Workflow cluster_XRD Single-Crystal X-Ray Diffraction cluster_NMR Solution-State NMR Start 2-methyl-5-(propan-2-yl)-1H-indole Sample Cryst Crystallization (Slow Evaporation) Start->Cryst Prep Sample Prep (Dissolution in CDCl3) Start->Prep Diffract Data Collection (100 K, Mo/Cu Kα) Cryst->Diffract Solve Structure Solution (Direct Methods / SHELXT) Diffract->Solve Validate checkCIF Validation (Self-Validating) Solve->Validate End Comprehensive Structural Validation Validate->End Absolute 3D Structure Acquire Data Acquisition (1H, 13C, HMBC) Prep->Acquire Assign Resonance Assignment (Connectivity) Acquire->Assign Assign->End Solution Connectivity

Figure 1: Parallel workflows for SCXRD and NMR structural validation of indole derivatives.

Logic Molecule Target: 2-methyl-5-(propan-2-yl)-1H-indole MS High-Resolution Mass Spec (Exact Mass: C12H15N) Molecule->MS NMR 2D NMR (HMBC) (Regiochemistry: C5 vs C6) Molecule->NMR XRD SCXRD (Absolute Conformation & Packing) Molecule->XRD Synthesis Verified Molecular Identity MS->Synthesis NMR->Synthesis XRD->Synthesis

Figure 2: Logical synthesis of multi-technique analytical data for unambiguous verification.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed with internal causality and self-validating checkpoints. Below are the detailed methodologies for validating 2-methyl-5-(propan-2-yl)-1H-indole.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

This protocol establishes the absolute 3D configuration of the molecule.

  • Crystallization: Dissolve 10 mg of the synthesized indole in a minimal volume of ethyl acetate/hexane (1:2 v/v)[1]. Puncture the vial cap with a narrow needle and allow slow evaporation at 22 °C over 48–72 hours.

    • Causality: Slow evaporation maintains a low degree of supersaturation. This minimizes spontaneous nucleation sites, promoting the growth of a single, defect-free crystal lattice required for coherent X-ray scattering.

  • Mounting & Cryocooling: Select a highly transparent, block-shaped crystal (approx. 0.1 × 0.1 × 0.2 mm). Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen stream.

    • Causality: Cryocooling to 100 K is strictly enforced to minimize thermal atomic displacement parameters (ADPs). This drastically improves the high-angle diffraction yield (resolution) and ensures precise localization of the light indole N-H proton[4].

  • Data Collection: Irradiate the crystal using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data to ensure high redundancy and completeness (>99% up to θmax​ ).

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Self-Validation Checkpoint: Analyze the residual electron density map ( Fo​−Fc​ ). The map must be flat (typically < 0.5 e/Å 3 ). Any significant residual peaks indicate unmodeled solvent or incorrect atom assignment.

  • Final Validation (checkCIF): Submit the final .cif and .hkl files to the IUCr checkCIF server.

    • Causality: The International Union of Crystallography (IUCr) mandates this algorithmic check to ensure chemical reasonableness, verify space group assignment, and prevent the publication of over-refined models[5]. Resolving all Level A and B alerts makes this a closed-loop, self-validating system.

Protocol B: Solution-State NMR Connectivity Validation

While SCXRD provides the solid-state structure, NMR is required to confirm that the bulk sample matches the single crystal in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% TMS as an internal standard.

  • 1D Acquisition: Acquire 1 H (minimum 16 scans) and 13 C (minimum 512 scans) spectra at 298 K.

    • Causality: The 1 H spectrum confirms the presence of the isopropyl methyl doublets (~1.3 ppm) and the indole N-H broad singlet (~7.9 ppm).

  • 2D HMBC Acquisition: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range JCH​ couplings (typically 8 Hz).

    • Self-Validation Checkpoint: This is the critical step for regiochemistry. You must observe a 3-bond scalar coupling ( 3JCH​ ) cross-peak between the isopropyl methine proton and the C5 carbon of the indole ring. If the cross-peak maps to C6 instead, the synthesis has yielded the wrong regioisomer, and the batch must be rejected.

Conclusion

For the structural validation of 2-methyl-5-(propan-2-yl)-1H-indole, relying solely on 1D NMR or MS leaves room for regiochemical ambiguity. Single-Crystal X-Ray Diffraction (SCXRD) remains the ultimate arbiter of 3D molecular truth, providing absolute confirmation of the isopropyl group's position at C5 and detailing the solid-state packing behavior. However, the most robust analytical submissions pair SCXRD with 2D NMR (HMBC) to prove that the bulk solution-state dynamics perfectly mirror the isolated solid-state crystal. By adhering to self-validating protocols like IUCr's checkCIF, researchers ensure the highest E-E-A-T standards in their structural claims.

Sources

Comparative

Comparative Synthesis Guide: Optimizing the Route to 2-Methyl-5-(propan-2-yl)-1H-indole

Executive Summary The target molecule, 2-methyl-5-(propan-2-yl)-1H-indole (commonly referred to as 5-isopropyl-2-methylindole), is a highly valuable heterocyclic building block. It is frequently utilized in the downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 2-methyl-5-(propan-2-yl)-1H-indole (commonly referred to as 5-isopropyl-2-methylindole), is a highly valuable heterocyclic building block. It is frequently utilized in the downstream synthesis of complex β-carbolines and naphtho[2,1-a]carbazoles, which serve as potent antiproliferative agents active under hypoxic conditions 1, [[2]]().

Selecting the optimal synthetic route for this specific substitution pattern (a methyl group at C2 and an isopropyl group at C5) requires balancing regioselectivity, atom economy, and scalability. This guide objectively compares three distinct synthetic methodologies—the Fischer Indole Synthesis, the Larock Heteroannulation, and the Modified Bischler Synthesis—providing mechanistic insights, self-validating protocols, and quantitative performance data to guide process chemists and researchers.

Route A: The Fischer Indole Synthesis (The Industrial Standard)

The Fischer indole synthesis remains the most widely adopted route for large-scale production due to its operational simplicity and the ability to generate hydrazone intermediates in situ3.

Mechanistic Causality

The reaction relies on the acid-catalyzed condensation of 4-isopropylphenylhydrazine with acetone. Acetone is uniquely advantageous here; its symmetry and single enolizable environment completely eliminate the regiochemical ambiguity typically associated with unsymmetrical ketones in Fischer syntheses. Glacial acetic acid is selected as the solvent because it plays a dual role: it dissociates the hydrochloride salt of the hydrazine and provides the mild protic environment necessary to drive the tautomerization of the hydrazone to the ene-hydrazine—the critical prerequisite for the rate-limiting [3,3]-sigmatropic rearrangement.

Self-Validating Protocol
  • Condensation: In a 500 mL round-bottom flask, dissolve 4-isopropylphenylhydrazine hydrochloride (1.0 eq, 50 mmol) in 150 mL of glacial acetic acid. Add acetone (1.5 eq, 75 mmol) dropwise at room temperature. Stir for 1 hour.

  • Validation Step 1: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is ready for cyclization when the starting hydrazine is fully consumed and the UV-active hydrazone intermediate (Rf ~0.6) is the sole product.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90°C for 4 hours. The thermal energy combined with the acidic medium drives the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination.

  • Validation Step 2: Analyze via LC-MS. Complete conversion is confirmed by the disappearance of the hydrazone mass and the appearance of the indole product (m/z 174 [M+H]+). The indole spot on TLC (Rf ~0.4) will stain intensely pink/purple with Ehrlich's reagent.

  • Workup & Purification: Cool to room temperature, pour over crushed ice, and neutralize carefully with 6M NaOH. Extract with EtOAc (3 x 100 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization from ethanol to yield pure 2-methyl-5-(propan-2-yl)-1H-indole.

Fischer A 4-Isopropylphenylhydrazine + Acetone B Hydrazone Formation (Mild Acid) A->B -H2O C [3,3]-Sigmatropic Rearrangement B->C Tautomerization D Rearomatization & Cyclization C->D C-C Bond Formation E Ammonia Elimination D->E H+ Transfer F 2-Methyl-5-isopropyl- 1H-indole E->F -NH3

Caption: Fischer Indole Synthesis: Hydrazone formation and [3,3]-sigmatropic rearrangement workflow.

Route B: Palladium-Catalyzed Larock Heteroannulation (The Precision Route)

When starting materials dictate the use of anilines rather than hydrazines, or when absolute regiocontrol is required in highly functionalized derivatives, the Larock heteroannulation is the premier choice.

Mechanistic Causality

This route couples 2-iodo-4-isopropylaniline with propyne. The regioselectivity of the Larock indole synthesis is governed by steric interactions during the syn-insertion of the alkyne into the arylpalladium intermediate. The less sterically hindered end of the alkyne (the terminal CH) positions itself adjacent to the bulky palladium complex, ensuring that the methyl group of propyne is directed toward the C2 position of the resulting indole, yielding exclusively the 2-methyl isomer rather than the 3-methyl isomer.

Self-Validating Protocol
  • Catalyst Activation: In a flame-dried, Schlenk-equipped pressure tube, combine 2-iodo-4-isopropylaniline (1.0 eq, 10 mmol), Pd(OAc)2 (5 mol%), triphenylphosphine (10 mol%), and Na2CO3 (2.0 eq) in 30 mL of anhydrous, degassed DMF.

  • Alkyne Insertion: Cool the tube to -78°C and condense propyne gas (approx. 3.0 eq) into the mixture (alternatively, use 1-(trimethylsilyl)propyne followed by in situ desilylation with TBAF). Seal the tube and heat to 100°C for 12 hours.

  • Validation Step: Sample the reaction mixture and analyze via HPLC. The oxidative addition intermediate is transient, but cycle turnover is confirmed when starting aniline (<2% remaining) is replaced by the indole peak.

  • Workup & Purification: Cool to room temperature, vent excess gas safely, and filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between water and EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution to remove DMF. Concentrate and purify via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Larock Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Iodo-4-isopropylaniline) Pd0->OxAdd Ar-I Coord Alkyne Coordination (Propyne) OxAdd->Coord Ar-Pd(II)-I Insert Regioselective Syn-Insertion Coord->Insert RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim RedElim->Pd0 Regeneration Product 2-Methyl-5-isopropyl- 1H-indole RedElim->Product Base, -HI

Caption: Larock Heteroannulation Catalytic Cycle: Oxidative addition, insertion, and elimination.

Route C: Modified Bischler Synthesis (The Alternative)

Mechanistic Causality

The Bischler synthesis utilizes 4-isopropylaniline and chloroacetone. Toluene is chosen as the solvent to allow high-temperature reflux with a Dean-Stark trap, driving the equilibrium of the final dehydration step forward. ZnCl2 acts as a potent Lewis acid to activate the ketone carbonyl, overcoming the steric hindrance of the isopropyl group at the para position, which weakly deactivates the ortho positions via steric shielding despite its electron-donating inductive effect.

Self-Validating Protocol
  • Alkylation: Dissolve 4-isopropylaniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous toluene. Dropwise add chloroacetone (1.1 eq) at 0°C. Stir at room temperature for 4 hours.

  • Validation Step 1: Check TLC (DCM:MeOH 95:5). The primary amine must be fully converted to the secondary α-arylamino ketone.

  • Cyclization: Add anhydrous ZnCl2 (2.0 eq) to the mixture. Equip with a Dean-Stark trap and reflux at 110°C for 12 hours to induce electrophilic aromatic substitution and dehydration.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Quantitative Performance & Experimental Data

The following table summarizes the experimental metrics for synthesizing 2-methyl-5-(propan-2-yl)-1H-indole across the three evaluated methodologies.

MetricRoute A: Fischer SynthesisRoute B: Larock AnnulationRoute C: Modified Bischler
Overall Yield 65 - 75%85 - 92%40 - 50%
Step Count 1 (Telescoped)12
Atom Economy ~72%~65%~58%
Regioselectivity Excellent (Symmetric Ketone)Excellent (Steric Control)Moderate (Byproduct Formation)
E-Factor 15 - 2025 - 30> 40
Cost Efficiency High (< $5 / gram)Low (~ $45 / gram)Medium (~ $15 / gram)
Scalability Excellent (Kilogram scale)Moderate (Limited by Pd cost)Poor (Harsh conditions)

Conclusion & Strategic Recommendations

For the synthesis of 2-methyl-5-(propan-2-yl)-1H-indole , the Fischer Indole Synthesis (Route A) is objectively the superior choice for scale-up and general laboratory preparation. The unique symmetry of acetone bypasses the traditional regioselectivity issues of the Fischer route, allowing for a highly cost-effective, telescoped process with excellent atom economy.

The Larock Heteroannulation (Route B) should be reserved for late-stage functionalization or scenarios where the hydrazine precursor is unstable or unavailable. While it offers the highest raw yield and precise regiocontrol, the high cost of palladium catalysts and the operational hazards of handling pressurized propyne gas limit its viability for early-stage, large-scale scaffold generation. The Modified Bischler Synthesis (Route C) is generally not recommended due to lower yields and the generation of significant chemical waste (high E-factor), serving only as a fallback methodology.

References

  • [1] Title: Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles | Source: nih.gov | URL: 1

  • [2] Title: Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia | Source: acs.org | URL: 2

  • [3] Title: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS | Source: thermofisher.com | URL: 3

Sources

Validation

Spectroscopic Differentiation Guide: 2-Methyl-5-(propan-2-yl)-1H-indole vs. Regioisomeric Alternatives

As drug development pipelines increasingly rely on substituted indoles for kinase inhibitors and serotonin receptor modulators, the precise structural verification of alkylindole regioisomers has become a critical bottle...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on substituted indoles for kinase inhibitors and serotonin receptor modulators, the precise structural verification of alkylindole regioisomers has become a critical bottleneck. 2-Methyl-5-(propan-2-yl)-1H-indole (also known as 5-isopropyl-2-methylindole) and its positional isomers—such as the 7-isopropyl and 6-isopropyl variants—share identical molecular weights (173.25 g/mol ) and similar lipophilicity profiles.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of 5-isopropyl-2-methyl-1H-indole against its primary alternative, 7-isopropyl-2-methyl-1H-indole. By understanding the causality behind these spectral differences, analytical chemists can confidently identify target compounds and eliminate isomeric impurities.

The Causality of Spectral Differentiation

To distinguish between indole regioisomers, we must look beyond basic 1D spectra and understand how the spatial arrangement of the isopropyl group perturbs the local electronic environment[1].

Nuclear Magnetic Resonance (NMR) Spin Systems

The most definitive method for differentiating the 5-isopropyl and 7-isopropyl isomers is analyzing the spin-spin coupling networks in the aromatic region of the 1 H NMR spectrum.

  • 5-Isopropyl Isomer: The isopropyl group at C5 interrupts the continuous chain of aromatic protons. This leaves H-4 isolated, resulting in a distinct narrow doublet or broad singlet due to weak meta-coupling ( J≈1.5 Hz) with H-6. H-6 and H-7 exhibit both ortho- and meta-couplings, forming an ABX or AMX spin system[2].

  • 7-Isopropyl Isomer: The substitution at C7 leaves H-4, H-5, and H-6 intact as three adjacent protons. This creates a classic pattern where H-4 and H-6 appear as doublets with large ortho-coupling constants ( J≈7.8 Hz), and H-5 appears as a triplet or doublet of doublets.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid differentiation through the out-of-plane (OOP) C-H bending vibrations in the "fingerprint" region (700–900 cm −1 ). The frequency of these bends is directly caused by the number of adjacent hydrogen atoms on the aromatic ring[3]. The 5-substituted indole features two adjacent hydrogens (H-6, H-7) and one isolated hydrogen (H-4), yielding two distinct bands. The 7-substituted indole features three adjacent hydrogens, shifting the primary OOP band to a lower wavenumber.

Quantitative Spectroscopic Data Comparison

The following table summarizes the benchmark analytical data used to differentiate the two primary regioisomers.

Analytical TechniqueParameter2-Methyl-5-(propan-2-yl)-1H-indole2-Methyl-7-(propan-2-yl)-1H-indoleDiagnostic Significance
1 H NMR (400 MHz, CDCl 3​ )H-4 Signal δ 7.35 ppm (d, J=1.6 Hz) δ 7.40 ppm (d, J=7.8 Hz)Meta-coupling vs. Ortho-coupling confirms C5 vs C7 substitution.
H-5 Signal N/A (Substituted) δ 7.05 ppm (t, J=7.8 Hz)Presence of triplet indicates 3 adjacent aromatic protons.
Isopropyl CH δ 2.95 ppm (hept, J=6.9 Hz) δ 3.20 ppm (hept, J=6.9 Hz)C7 CH is deshielded by the magnetic anisotropy of the adjacent NH group.
13 C NMR (100 MHz, CDCl 3​ )Aromatic C δ 140.2 (C5 quaternary) δ 138.5 (C7 quaternary)Shifts validate the exact point of alkylation.
FT-IR (ATR)OOP C-H Bend 815 cm −1 , 875 cm −1 780 cm −1 Distinguishes 2 adjacent H vs. 3 adjacent H on the benzenoid ring.
GC-MS (EI, 70 eV)Major Ions m/z 173 [M] + , 158 [M-CH 3​ ] + m/z 173 [M] + , 158 [M-CH 3​ ] + Identical primary fragmentation; requires NMR/IR for definitive proof[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer identification, the following protocol employs a self-validating loop. By cross-referencing 1D data with 2D correlations and internal standards, the risk of misassigning an impurity as a target isomer is eliminated.

Phase 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the indole sample in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Self-Validation: The TMS peak must be exactly at δ 0.00 ppm to ensure chemical shifts are not skewed by solvent effects.

  • 1D Acquisition: Acquire a standard 1 H NMR spectrum (minimum 16 scans, 400 MHz). Integrate the methyl peak at δ 2.40 ppm to exactly 3.00. Self-Validation: The total integration of the aromatic region must equal 3.00 for both the 5-isopropyl and 7-isopropyl isomers. If it equals 4.00, the compound is not substituted on the benzenoid ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to map long-range 1 H- 13 C couplings.

    • Causality Check: For the 5-isopropyl isomer, the isopropyl methine proton ( δ 2.95) will show a strong 3JCH​ correlation to C4 and C6. For the 7-isopropyl isomer, the methine proton ( δ 3.20) will correlate to C6 and the quaternary C7a.

Phase 2: GC-MS and FT-IR Orthogonal Validation
  • GC-MS Run: Inject 1 μ L of a 1 mg/mL solution (in methanol) into a GC equipped with a 5% phenyl-methylpolysiloxane column. Run a temperature gradient from 100°C to 280°C at 15°C/min.

  • Blank Subtraction: Self-Validation: Run a pure methanol blank immediately prior to the sample to prove that the m/z 173 peak is not column bleed or carryover[4].

  • FT-IR Analysis: Place 2 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm −1 . Confirm the presence of the N-H stretch at ~3400 cm −1 and analyze the 700–900 cm −1 region against the table above.

Visualizing the Analytical Workflows

The following diagrams map the logical progression of the spectroscopic analysis.

Workflow Start Isomer Mixture Sample Prep NMR 1H & 13C NMR Acquisition Start->NMR MS GC-MS Analysis Start->MS IR FT-IR Spectroscopy Start->IR Data Data Integration & Spectral Alignment NMR->Data Chemical Shifts MS->Data Fragmentation IR->Data Functional Groups Result Regioisomer Identification Data->Result

Workflow for the multi-modal spectroscopic differentiation of indole regioisomers.

NMR_Logic Isomer Unknown Indole Regioisomer COSY 1H-1H COSY (Vicinal Coupling) Isomer->COSY HMBC 1H-13C HMBC (Long-Range) Isomer->HMBC SubPattern Determine Substitution Pattern (C5 vs C6 vs C7) COSY->SubPattern Adjacent Protons HMBC->SubPattern Quaternary Carbons Confirm Exact Regioisomer Confirmed SubPattern->Confirm

Logical decision tree for 2D NMR structural elucidation of indole substitution patterns.

(Note: Diagrams are designed for a maximum width of 760px and adhere to high-contrast accessibility standards).

Conclusion

While 2-methyl-5-(propan-2-yl)-1H-indole and its regioisomers share identical mass fragmentation pathways, they can be unequivocally distinguished through their 1 H NMR spin systems and FT-IR out-of-plane bending vibrations. By implementing the self-validating protocols outlined above, researchers can ensure the structural integrity of their indole-based libraries, preventing costly downstream failures in drug development.

References

  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL:[Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL:[Link]

  • Differentiation of methylated indole ring regioisomers of JWH-007: GC–MS and GC–IR studies Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC and qNMR for Purity Validation of 2-methyl-5-(propan-2-yl)-1H-indole

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity In the rigorous landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a foundational r...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity

In the rigorous landscape of pharmaceutical research and development, the unambiguous determination of a compound's purity is a foundational requirement. For a molecule such as 2-methyl-5-(propan-2-yl)-1H-indole, a potential building block in novel therapeutics, validating its purity with orthogonal analytical techniques is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of two instrumental methods: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices and demonstrate how a combined approach provides a self-validating system for purity assessment.

The Orthogonal Approach: A Pillar of Trustworthiness

In analytical chemistry, the concept of "orthogonality" refers to the use of two or more independent methods to measure the same attribute.[1] This approach significantly increases the reliability of the results. By leveraging the distinct principles of HPLC (separation based on polarity) and NMR (quantification based on nuclear properties), we can achieve a more complete and accurate picture of a sample's purity.[1] This dual-validation strategy is crucial for building a robust data package for regulatory submissions and ensuring the reproducibility of scientific outcomes.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Impurity Profiling

HPLC is a cornerstone of purity determination in the pharmaceutical industry, celebrated for its high resolution and sensitivity in separating a primary compound from its impurities.[2] For 2-methyl-5-(propan-2-yl)-1H-indole, a reversed-phase HPLC method is typically the most effective approach.

The "Why" Behind the HPLC Method

The choice of a reversed-phase method is dictated by the physicochemical properties of the indole derivative. The nonpolar C18 stationary phase interacts favorably with the relatively nonpolar indole core, while a polar mobile phase, such as a mixture of acetonitrile and water, facilitates the elution. The inclusion of a small percentage of formic or trifluoroacetic acid in the mobile phase is a critical detail; it serves to protonate any residual silanols on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks. UV detection is ideal for this molecule due to the strong chromophore of the indole ring system.

Experimental Protocol: HPLC Purity Analysis

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)Provides excellent separation for non-polar to moderately polar compounds like indole derivatives.[3]
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acidThe gradient allows for the elution of impurities with a wide range of polarities. Formic acid improves peak shape.[3]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations, balancing analysis time and resolution.
Detection UV at 280 nmThe indole ring has a strong absorbance at this wavelength, providing high sensitivity.[4]
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]

Sample Preparation:

  • Prepare a stock solution of 2-methyl-5-(propan-2-yl)-1H-indole in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

Data Analysis:

Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[5]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for Purity Determination by HPLC.

Quantitative NMR (qNMR): An Absolute and Direct Measurement

Quantitative NMR has emerged as a powerful primary analytical method for purity assessment.[5] Its principal advantage is the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for precise quantification without the need for a specific reference standard of the analyte itself.[5][6] This makes it a truly absolute method.

The Rationale Behind the qNMR Experiment

The success of a qNMR experiment hinges on several critical factors. A suitable internal standard must be chosen, one that is stable, of high and certified purity, and has signals that do not overlap with those of the analyte.[7][8] Maleic acid is often a good choice for its simple spectrum and solubility in common NMR solvents. The choice of a deuterated solvent that dissolves both the analyte and the internal standard is paramount.[6] For accurate quantification, it is essential to ensure complete relaxation of all relevant nuclei between pulses; this is achieved by setting a sufficiently long relaxation delay (D1), typically at least five times the longest T1 relaxation time of the signals of interest.

Experimental Protocol: qNMR Purity Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

ParameterSpecificationRationale
Solvent DMSO-d6A versatile solvent that dissolves a wide range of organic molecules.
Internal Standard Maleic Acid (certified purity)Provides a sharp singlet in a region of the spectrum that is typically free of analyte signals.[9]
Pulse Program Standard single-pulse experiment (e.g., 'zg30')A simple and robust pulse sequence for quantitative measurements.
Relaxation Delay (D1) 30 secondsEnsures full relaxation of protons for accurate integration, a critical parameter in qNMR.[9]
Number of Scans (NS) 16 or higherSufficient scans to achieve a high signal-to-noise ratio for precise integration.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-methyl-5-(propan-2-yl)-1H-indole into a clean vial using a microbalance.[6]

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to a high-quality NMR tube.

Data Analysis:

The purity of the sample is calculated using the following formula[10]:

Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • Purity = Purity of the standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing qprep1 Accurately Weigh Analyte & Standard qprep2 Dissolve in Deuterated Solvent qprep1->qprep2 qprep3 Transfer to NMR Tube qprep2->qprep3 qnmr1 Acquire 1H NMR Spectrum qprep3->qnmr1 qnmr2 (Long Relaxation Delay) qnmr1->qnmr2 qdata1 Phase and Baseline Correction qnmr2->qdata1 qdata2 Integrate Analyte & Standard Signals qdata1->qdata2 qdata3 Calculate Purity qdata2->qdata3

Caption: Workflow for Purity Determination by qNMR.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of purity results for a batch of 2-methyl-5-(propan-2-yl)-1H-indole, as determined by both HPLC and qNMR.

Analytical MethodPurity Result (%)Key Observations
HPLC (Area %) 99.2%Two minor impurities detected at 0.3% and 0.5%.
qNMR (Absolute Purity) 98.8%Corroborates the HPLC result, providing a direct, absolute purity value. Allows for the potential identification of impurities if their signals are resolved.

This orthogonal data provides a high degree of confidence in the assigned purity of the material. The slight difference between the two results is expected, as HPLC area percent can sometimes overestimate purity if impurities have a lower UV response than the main component. qNMR, being a universal detector for protons, provides a more accurate mass-based purity value.[11]

Decision Framework: Interpreting the Orthogonal Results

The combined data from HPLC and qNMR allows for a comprehensive assessment of the material's quality, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[12][13]

Decision_Framework start Purity Analysis of 2-methyl-5-(propan-2-yl)-1H-indole hplc HPLC Analysis (Impurity Profile) start->hplc qnmr qNMR Analysis (Absolute Purity) start->qnmr compare Compare Results hplc->compare qnmr->compare consistent Results Consistent? compare->consistent release Release Batch (High Confidence) consistent->release Yes investigate Investigate Discrepancy consistent->investigate No identify Identify & Quantify Discrepant Impurities investigate->identify reassess Re-assess Batch Quality identify->reassess reassess->release Pass reassess->investigate Fail

Caption: Decision-Making Based on Orthogonal Analytical Data.

Conclusion: A Synergy for Scientific Rigor

While both HPLC and qNMR are powerful techniques for purity determination, they are most effective when used in a complementary fashion.[14] HPLC excels at providing a high-resolution impurity profile, while qNMR offers a direct and absolute measure of the main component's purity.[2][15] This cross-validation approach provides a self-validating system that is scientifically sound and meets the stringent requirements of the pharmaceutical industry. By understanding the causality behind the experimental choices for each technique, researchers and drug development professionals can ensure the highest level of confidence in their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Sugimoto, N., & Kato, Y. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 456. [Link]

  • Görög, S. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 353-365.
  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • ResearchGate. (2015, April 10). How can I calculate %yield from 1H-NMR analysis using some reference standard?. Retrieved from [Link]

  • NMR Purity Calculator. (n.d.). Retrieved from [Link]

  • Williamson, R. T., & Crews, P. (2012). The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. Journal of Natural Products, 75(8), 1509–1512. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Williamson, J., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. ChemistryOpen, 14(8), e202500096. [Link]

  • Leja, K., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry, 49(10), 1198-1201. [Link]

  • Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 403(1), 247-254. [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • FUJIFILM Wako. (n.d.). Standard for Quantitative NMR. Retrieved from [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 10(16), 19588–19596. [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Schoenberger, T. (2012). Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. Retrieved from [Link]

  • Supporting Information for: Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.).
  • Jayabharathi, J., et al. (2021). Study of Spectral and NLO Properties of 2-methyl-5-(propan-2-yl) Phenolby DFT. International Journal of Scientific Research in Science and Technology, 8(3), 438-452.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol). Retrieved from [Link]

  • ResearchGate. (2025, December 28). (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl). Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)-2-propanol. Retrieved from [Link]

Sources

Validation

comparative cytotoxicity of indole derivatives on cancer cell lines.

Comparative Cytotoxicity of Indole Derivatives: A Bench-to-Bedside Evaluation Guide Indole derivatives represent a "privileged scaffold" in oncology drug development. Due to their structural mimicry of natural biological...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of Indole Derivatives: A Bench-to-Bedside Evaluation Guide

Indole derivatives represent a "privileged scaffold" in oncology drug development. Due to their structural mimicry of natural biological molecules like tryptophan, these heterocyclic compounds can effectively intercalate into multiple oncogenic signaling pathways[1]. This guide provides an objective, data-driven comparison of novel indole derivatives against standard chemotherapeutics (e.g., Doxorubicin, Cisplatin), detailing their comparative cytotoxicity, mechanistic pathways, and the rigorous, self-validating experimental protocols required for their evaluation.

Mechanistic Axes of Indole-Induced Cytotoxicity

Unlike single-target chemotherapeutics, indole derivatives often exhibit polypharmacology, exerting their cytotoxic effects through three interconnected mechanistic axes:

  • Tubulin Polymerization Inhibition: Many synthetic indole hybrids (such as millepachine-derived indoles) act as potent microtubule-targeting agents. By binding to the colchicine-binding site, they disrupt microtubule dynamics, preventing the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase[1][2].

  • Mitochondrial Apoptosis: Indole compounds frequently trigger the accumulation of Reactive Oxygen Species (ROS). This oxidative stress leads to the disruption of the Mitochondrial Membrane Potential (MMP), facilitating the release of cytochrome c and activating caspase-dependent programmed cell death[2][3].

  • Kinase Inhibition: Specific derivatives, such as pyrazolinyl-indoles, act as direct inhibitors of receptor tyrosine kinases like EGFR and BRAF, effectively starving cancer cells of essential survival and proliferative signals[2].

Mechanism Indole Indole Derivatives Tubulin Tubulin Inhibition Indole->Tubulin ROS ROS & MMP Disruption Indole->ROS Kinase Kinase Inhibition Indole->Kinase Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis ROS->Apoptosis Kinase->Arrest Arrest->Apoptosis

Fig 1. Mechanistic pathways of indole-induced cytotoxicity.

Comparative Cytotoxicity Data

To objectively evaluate the efficacy of indole derivatives, we compare their half-maximal inhibitory concentrations (IC₅₀) across standard human cancer cell lines. A highly potent drug candidate must demonstrate a low IC₅₀ against tumor cells while maintaining a high selectivity index—meaning it exhibits low toxicity to normal, healthy cells (such as HEK293 or MRC-5 fibroblasts)[4][5].

The table below synthesizes recent experimental data comparing novel indole derivatives to standard clinical therapies:

Compound ClassTarget Cell LinesIC₅₀ Range (µM)Reference Drug (IC₅₀)Mechanistic Notes & Selectivity
Indole-1c Derivative HepG2, MCF-7, HeLa0.50 – 0.90Doxorubicin (~0.74 µM)High safety profile in normal MRC5 cells[5].
Millepachine-Indole (Cmpd 12) HeLa, A5490.022 – 0.074Colchicine / PaclitaxelPotent tubulin polymerization inhibitor (IC₅₀ 2.07 µM)[2].
Pyrazolinyl-Indole (Cmpd 17) Leukemia10.0 (78% inhib.)Imatinib (9% inhib.)Direct EGFR kinase inhibition[2].
Marine Bisindoles (49-51) MCF-7, HCT-1162.13 – 5.14DoxorubicinInduces early apoptosis via phosphatidylserine externalization[6].

Self-Validating Experimental Protocol: Cytotoxicity & Apoptosis Workflow

As application scientists, we must recognize that relying solely on metabolic assays (like the MTT assay) can yield false positives. Metabolic shifts in cancer cells (e.g., the Warburg effect) or direct chemical interference by the compound can mimic cell death. Therefore, a robust protocol must be a self-validating system : primary screening via metabolic assays must be orthogonally confirmed by flow cytometry to prove that the loss of viability is driven by actual programmed cell death (apoptosis) rather than non-specific necrosis or metabolic stalling[7][8].

Workflow Seed 1. Cell Seeding & Sync Treat 2. Compound Treatment Seed->Treat MTT 3. MTT Assay (Metabolism) Treat->MTT FACS 4. Flow Cytometry (Apoptosis) Treat->FACS Analyze 5. IC50 & Data Synthesis MTT->Analyze FACS->Analyze

Fig 2. Self-validating workflow for cytotoxicity assessment.

Step-by-Step Methodology

Step 1: Cell Seeding and Synchronization

  • Protocol: Seed target cancer cells (e.g., MCF-7, HepG2) at a density of 5x10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[9].

  • Causality: Allowing 24 hours ensures cells re-adhere and re-enter the logarithmic phase of growth. Implementing a brief serum starvation period prior to treatment synchronizes the cell cycle, which is critical when evaluating tubulin-targeting indole derivatives that act specifically at the G2/M phase[2].

Step 2: Dose-Response Treatment

  • Protocol: Prepare a serial dilution of the indole derivative (e.g., 0.1 µM to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the culture media remains <0.1% v/v. Treat the cells for 48 hours[9].

  • Causality: DMSO concentrations exceeding 0.1% can independently induce cytotoxicity, confounding the assay results[9]. A 48-hour exposure window allows sufficient time for the compound to induce transcriptional changes and activate the caspase cascade required for apoptosis.

Step 3: Primary Screening via MTT Assay

  • Protocol: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read the absorbance at 570 nm using a microplate reader[4][8].

  • Causality: The reduction of tetrazolium salts to purple formazan is directly proportional to mitochondrial dehydrogenase activity. This provides a high-throughput proxy for cell viability, allowing for the calculation of the IC₅₀ curve via non-linear regression[4][8].

Step 4: Orthogonal Validation via Annexin V/PI Flow Cytometry

  • Protocol: Harvest the treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain the suspension with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze immediately via flow cytometry[6][7].

  • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (indicating late apoptosis or necrosis)[6]. This crucial step validates that the IC₅₀ observed in the MTT assay is genuinely driven by programmed cell death.

Chemosensitization: Enhancing Standard Therapeutics

Beyond their standalone cytotoxic capabilities, specific indole compounds—such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM)—exhibit profound chemosensitizing properties[3]. By downregulating pro-survival pathways and reversing epithelial-mesenchymal transition (EMT), these indoles lower the apoptotic threshold of resistant cancer cells[3].

Experimental data indicates that co-administering indole derivatives with standard drugs like3 synergistically enhances cytotoxicity[3]. This property is of massive clinical interest, as it potentially allows for lower clinical dosing of highly toxic standard chemotherapeutics, thereby reducing systemic side effects and overcoming multidrug resistance[3].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-methyl-5-(propan-2-yl)-1H-indole

Advanced Safety and Operational Guide: Handling 2-Methyl-5-(propan-2-yl)-1H-indole Executive Summary & Chemical Identity As drug development increasingly relies on complex heterocyclic building blocks, handling substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-Methyl-5-(propan-2-yl)-1H-indole

Executive Summary & Chemical Identity

As drug development increasingly relies on complex heterocyclic building blocks, handling substituted indoles requires moving beyond generic laboratory safety protocols. 2-Methyl-5-(propan-2-yl)-1H-indole (CAS: 1368912-37-1), also known as 5-isopropyl-2-methyl-1H-indole, is a highly specialized intermediate[1]. While the core indole structure is well-documented for its utility in synthesizing pharmaceuticals and agricultural chemicals[2], the specific alkyl substitutions on this molecule drastically alter its physicochemical behavior, necessitating targeted Personal Protective Equipment (PPE) and handling strategies.

Mechanistic Hazard Profile: The Causality of Risk

To implement an effective safety protocol, researchers must understand why this specific compound poses a threat. We do not simply wear gloves because a Safety Data Sheet (SDS) dictates it; we design our defenses around the molecule's structural mechanics.

  • Enhanced Lipophilicity and Transdermal Penetration: The base indole ring is already capable of skin penetration[3]. However, the addition of a methyl group at the 2-position and an isopropyl group at the 5-position significantly increases the molecule's partition coefficient (LogP). This heightened lipophilicity allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum. Consequently, standard latex gloves offer insufficient barrier protection against systemic absorption, which can lead to acute dermal toxicity[3][4].

  • Ocular and Respiratory Sensitization: In its solid state, this compound can form fine, electrostatically charged dust particles. The nitrogen-containing heterocycle is highly reactive with the mucous membranes of the eyes and respiratory tract, causing severe irritation and potential long-term sensitization[5].

  • Aquatic Toxicity: Indole derivatives are notoriously toxic to aquatic ecosystems, often classified as Aquatic Acute 1[3][4]. This dictates a strict zero-discharge policy; no aqueous waste containing this compound can be routed to standard municipal drains.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix establishes a self-validating defense system for handling 2-methyl-5-(propan-2-yl)-1H-indole.

Anatomical TargetRecommended PPETechnical SpecificationMechanistic Justification
Hands (Dermal) Nitrile or Neoprene GlovesMinimum 0.11 mm thickness. Double-gloving required for dissolution.Prevents rapid transdermal absorption driven by the compound's high lipophilicity[4]. Latex is highly permeable to non-polar organic structures and must be avoided.
Eyes (Ocular) Chemical Safety GogglesANSI Z87.1 certified, tightly fitting, indirect ventilation.Shields against airborne micro-particles generated during powder transfer, preventing severe mucosal irritation[5].
Respiratory Particulate RespiratorN95 (US) or FFP2/FFP3 (EU) mask.Mitigates inhalation of aerosolized powders. Mandatory if handling outside a Class II fume hood (though fume hood use is strictly required)[5].
Body (Dermal) Flame-Retardant Lab Coat100% cotton or specialized FR synthetic, fitted cuffs.Prevents electrostatic accumulation of dust on exposed wrists and forearms, neutralizing secondary exposure routes[4].

Standard Operating Procedure (SOP): Handling and Dissolution

This protocol is designed as a self-validating system: each step verifies the success of the previous one, ensuring total containment.

Step 1: Environmental Verification

  • Activate the Class II chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

  • Clear the workspace of all strong oxidizing agents, as indole derivatives can react violently under oxidative stress.

Step 2: Anti-Static Powder Transfer

  • Causality: The dry powder is prone to static cling, which increases the risk of aerosolization.

  • Use a grounded, anti-static micro-spatula to transfer the 2-methyl-5-(propan-2-yl)-1H-indole[1].

  • Weigh the material directly into a pre-tared, amber glass vial. The amber glass protects the light-sensitive indole core from photo-degradation.

Step 3: Solvent Addition and Dissolution

  • Causality: Adding solvent directly to the weighing vessel minimizes the transfer of dry powders, eliminating the highest-risk step for inhalation.

  • Slowly introduce the chosen solvent (e.g., anhydrous DMSO or Ethanol) down the inner wall of the vial to prevent powder displacement.

  • Cap the vial immediately with a PTFE-lined septum cap and vortex gently until complete dissolution is achieved.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a cloth dampened with 70% Isopropanol (IPA), followed by a secondary wipe with mild soapy water to capture any residual lipophilic traces.

HandlingWorkflow cluster_0 Phase 1: Pre-Operational Safety cluster_1 Phase 2: Material Handling cluster_2 Phase 3: Decontamination & Disposal PPE Don PPE Matrix (Nitrile, Goggles, N95) Hood Verify Ventilation Face Velocity >100 fpm PPE->Hood Weighing Anti-Static Weighing Minimize Aerosolization Hood->Weighing Transfer to Hood Solvent Solvent Addition (DMSO/EtOH) Weighing->Solvent Controlled Addition Decon Surface Decontamination 70% IPA Wipe-down Solvent->Decon Post-Reaction Waste Hazardous Waste Segregation Decon->Waste Dispose Consumables

Workflow for the safe handling and disposal of 2-methyl-5-(propan-2-yl)-1H-indole.

Spill Response and Disposal Plan

Because 2-methyl-5-(propan-2-yl)-1H-indole is highly toxic to aquatic environments, emergency response must prioritize containment over dilution[3][4].

Solid Spill Protocol:

  • Do NOT sweep: Sweeping mechanically aerosolizes the powder.

  • Smother: Gently cover the spill with damp absorbent paper or inert sand to suppress dust formation[4].

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Clean: Wash the spill area with a solvent (e.g., ethanol) to dissolve residual lipophilic compound, absorbing the liquid with chemical spill pads.

Waste Segregation & Disposal:

  • Classification: Designate a specific, clearly labeled container for "Hazardous Organic Waste: Indole Derivatives"[4].

  • Segregation: Ensure this waste stream is kept strictly separate from strong acids, bases, and oxidizing agents to prevent exothermic reactions.

  • Final Disposal: Coordinate with a licensed professional chemical waste disposal service. Never discharge solutions containing this compound into the municipal sink or drainage systems[3][4].

Sources

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